Product packaging for Adoxosidic acid(Cat. No.:)

Adoxosidic acid

Cat. No.: B1253441
M. Wt: 376.36 g/mol
InChI Key: XJOPDXRZTFGTIW-PKUPRILXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adoxosidic acid has been reported in Forsythia suspensa, Forsythia europaea, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O10 B1253441 Adoxosidic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5-7,9-13,15-21H,1-4H2,(H,22,23)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOPDXRZTFGTIW-PKUPRILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CO)C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]([C@H]1CO)[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Adoxosidic Acid and the Serotonin Transporter: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals no direct evidence to support the role of adoxosidic acid as a serotonin transporter (SERT) enhancer. Extensive searches of scholarly databases and scientific publications did not yield any studies investigating or establishing a pharmacological activity of this compound on SERT.

The initial request for an in-depth technical guide on this topic cannot be fulfilled due to the absence of foundational research. Consequently, quantitative data for structured tables, detailed experimental protocols for citation, and established signaling pathways for visualization are not available in the current body of scientific knowledge.

This report underscores a significant gap in the understanding of this compound's potential neurological effects, particularly concerning the serotonergic system. Future research would be necessary to first establish any interaction between this compound and SERT, and then to elucidate the mechanism of action, quantify its effects, and determine any relevant signaling pathways. Without such fundamental research, a technical guide or whitepaper on this specific subject remains speculative.

The Botanical Treasury of the Himalayas: A Technical Guide to Adoxosidic Acid from Nardostachys jatamansi

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Natural Sourcing, Extraction, and Biological Significance of Adoxosidic Acid.

This whitepaper provides an in-depth technical guide on this compound, a bioactive compound with significant therapeutic potential, naturally occurring in Nardostachys jatamansi. The document outlines the botanical source, detailed methodologies for extraction and isolation, and an exploration of its mechanism of action, tailored for an audience of researchers, scientists, and professionals in drug development.

Introduction: Nardostachys jatamansi and the Emergence of this compound

Nardostachys jatamansi, a flowering plant of the Caprifoliaceae family, is native to the high-altitude regions of the Himalayas. For centuries, its rhizomes have been a cornerstone of traditional medicine systems, including Ayurveda, for treating a variety of ailments, particularly those related to neurological and digestive disorders. Modern phytochemical investigations have revealed a complex array of bioactive molecules within the plant, including iridoids, sesquiterpenes, and lignans.

Among these constituents, this compound, an iridoid glycoside, has garnered scientific interest for its potential pharmacological activities. Notably, research has identified this compound as an enhancer of the serotonin transporter (SERT), a key protein in the regulation of the neurotransmitter serotonin. This positions this compound as a promising candidate for further investigation in the context of neuropsychiatric conditions.

Natural Sources and Extraction of this compound

The primary natural source of this compound is the rhizomes of Nardostachys jatamansi. The concentration of this and other bioactive compounds can be influenced by geographical location, harvesting time, and post-harvest processing.

General Extraction Methodologies

The initial step in isolating this compound involves the preparation of a crude extract from the dried and powdered rhizomes of Nardostachys jatamansi. Common extraction techniques employed include maceration, soxhlet extraction, and ultrasound-assisted extraction (UAE). The choice of solvent is critical, with polar solvents being more effective for extracting iridoid glycosides like this compound.

A study focused on the antidepressant activities of N. jatamansi utilized a total methanol extract for their investigation.[1] Another study on the antioxidant potential of the plant prepared both petroleum ether and hydroalcoholic extracts from the roots.[2]

Table 1: Quantitative Data on Crude Extract Yield from Nardostachys jatamansi

Plant PartExtraction SolventExtraction MethodTheoretical Weight (g)Yield (g)% YieldReference
RootsPetroleum EtherNot Specified800.8991.12[2]
RootsHydroalcoholicNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Rhizomes and RootsMethanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols: Isolation and Purification of this compound

While a definitive, universally adopted protocol for the isolation of this compound is not extensively detailed in publicly available literature, a general workflow can be constructed based on standard phytochemical isolation techniques for iridoid glycosides.

General Chromatographic Purification Workflow

Following the initial extraction, the crude extract is typically subjected to a series of chromatographic separations to isolate compounds of interest.

G Start Dried & Powdered N. jatamansi Rhizomes Extraction Solvent Extraction (e.g., Methanol) Start->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning Fractions Polar Fraction (n-Butanol) Partitioning->Fractions ColumnChromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Fractions->ColumnChromatography Subfractions Collected Fractions ColumnChromatography->Subfractions HPLC Preparative High-Performance Liquid Chromatography (p-HPLC) Subfractions->HPLC IsolatedCompound Isolated this compound HPLC->IsolatedCompound Analysis Structural Elucidation (NMR, MS) IsolatedCompound->Analysis

Figure 1. General workflow for the isolation of this compound.
Detailed Methodological Steps (Hypothetical Protocol based on Common Practices)

  • Extraction: Macerate 1 kg of dried, powdered N. jatamansi rhizomes with 5 L of methanol at room temperature for 72 hours, with occasional agitation. Filter and concentrate the extract under reduced pressure to obtain the crude methanol extract.

  • Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

  • Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Further Purification: Pool fractions containing the compound of interest and further purify using a Sephadex LH-20 column with methanol as the mobile phase to remove phenolic compounds and other impurities.

  • Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (p-HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.[1]

  • Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structure of this compound has been established through such NMR analyses.[1][2][3][4][5][6]

Physicochemical Properties of this compound

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H24O11(Predicted)
Molecular Weight392.36 g/mol (Predicted)
AppearanceWhite or off-white powder(Typical for iridoid glycosides)
SolubilitySoluble in water, methanol, ethanol. Sparingly soluble in less polar organic solvents.(Typical for iridoid glycosides)
UV λmax~230-240 nm(Typical for iridoid glycosides with an enol-ether system)

Mechanism of Action: Enhancement of Serotonin Transporter (SERT) Activity

This compound has been identified as an enhancer of the serotonin transporter (SERT). SERT is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a process that terminates serotonergic signaling. By enhancing the activity of SERT, this compound could potentially modulate serotonergic neurotransmission.

The SERT Signaling Pathway

The precise molecular mechanism by which this compound enhances SERT function is not yet fully elucidated. However, the general mechanism of SERT involves a complex conformational change driven by ion gradients.

G cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Serotonin_ext Serotonin (5-HT) SERT_out SERT (Outward-facing) Serotonin_ext->SERT_out Binds Na_ext Na+ Na_ext->SERT_out Binds Cl_ext Cl- Cl_ext->SERT_out Binds SERT_in SERT (Inward-facing) SERT_out->SERT_in Conformational Change SERT_in->SERT_out Re-orientation Serotonin_int Serotonin (5-HT) SERT_in->Serotonin_int Releases K_int K+ K_int->SERT_in Binds AdoxosidicAcid This compound AdoxosidicAcid->SERT_out Enhances Activity

Figure 2. Proposed mechanism of this compound on the SERT signaling pathway.

Future Directions and Conclusion

This compound represents a compelling natural product with the potential for development into novel therapeutics, particularly in the realm of neuropsychiatry. Its activity as a SERT enhancer warrants further investigation to fully characterize its pharmacological profile, including its efficacy, safety, and precise mechanism of action. The development of standardized and optimized extraction and purification protocols will be crucial for ensuring a consistent supply of high-purity this compound for preclinical and clinical research. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic promise of this Himalayan botanical compound.

References

Chemical structure and properties of Adoxosidic acid (C16H24O10).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoxosidic acid, a naturally occurring iridoid glycoside with the chemical formula C16H24O10, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuroscience. Isolated from medicinal plants such as Nardostachys jatamansi, this compound has been identified as a serotonin transporter (SERT) enhancer, suggesting its potential as a novel antidepressant agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of available quantitative data, detailed experimental methodologies for its isolation and biological evaluation, and a proposed signaling pathway for its mechanism of action.

Chemical Structure and Properties

This compound is a monoterpenoid belonging to the iridoid glycoside class of compounds. Its chemical structure is characterized by a cyclopentanopyran ring system linked to a glucose molecule via a glycosidic bond.

Chemical Name: Cyclopenta[c]pyran-4-carboxylic acid, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-(hydroxymethyl)-, (1S,4aS,7S,7aS)-[1]

Molecular Formula: C16H24O10[1]

Molecular Weight: 376.36 g/mol [1]

CAS Number: 84375-46-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Appearance White to off-white solid[1]
Storage Conditions -20°C, protect from light[1]
Purity (by NMR) ≥98.0%[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While detailed peak assignments are found in specialized publications, a general overview is provided.

1H NMR Spectroscopy: The proton NMR spectrum of this compound is consistent with its iridoid glycoside structure, showing characteristic signals for the protons of the cyclopentanopyran core, the anomeric proton of the glucose unit, and the hydroxymethyl group.

13C NMR Spectroscopy: The carbon NMR spectrum displays 16 distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the acetal carbon of the glycosidic linkage, and the carbons of the glucose moiety.

Mass Spectrometry: The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation analysis can reveal the loss of the glucose moiety and other characteristic fragments of the iridoid core. One study reported the detection of this compound using UPLC-qTOF-MS, with a detected m/z of 375.1261 ([M-H]-)[2][3].

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its function as a serotonin transporter (SERT) enhancer.[4][5][6][7] This is a significant finding, as most currently available antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), act by inhibiting SERT.

SERT Enhancement

This compound has been identified as a constituent of a water-soluble fraction of Nardostachys jatamansi that exhibits SERT-enhancing activity.[4][5][6] This suggests that this compound may contribute to the antidepressant-like effects of the plant extract by increasing the reuptake of serotonin from the synaptic cleft. While this mechanism appears counterintuitive to the action of SSRIs, it represents a novel approach to modulating serotonergic neurotransmission.

Proposed Signaling Pathway

The enhancement of SERT activity by this compound is hypothesized to initiate a downstream signaling cascade that ultimately leads to an antidepressant effect. While the precise pathway has not been fully elucidated for this compound itself, a putative mechanism can be proposed based on the known pharmacology of SERT.

SERT_Enhancement_Pathway Adoxosidic_Acid This compound SERT Serotonin Transporter (SERT) Adoxosidic_Acid->SERT Enhances Serotonin_Reuptake Increased Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Synaptic_Serotonin Decreased Synaptic Serotonin (Initial) Serotonin_Reuptake->Synaptic_Serotonin Receptor_Modulation Modulation of Postsynaptic 5-HT Receptors Synaptic_Serotonin->Receptor_Modulation Downstream_Signaling Downstream Signaling (e.g., CREB, BDNF) Receptor_Modulation->Downstream_Signaling Antidepressant_Effect Antidepressant-like Effect Downstream_Signaling->Antidepressant_Effect

Caption: Proposed signaling pathway for the antidepressant-like effect of this compound.

Experimental Protocols

Isolation of this compound from Nardostachys jatamansi

The following is a general workflow for the isolation and purification of this compound based on methodologies for isolating iridoid glycosides from plant material.

Isolation_Workflow Start Dried and Powdered Nardostachys jatamansi Rhizomes Extraction Methanol Extraction Start->Extraction Partition Liquid-Liquid Partition (e.g., with n-hexane, ethyl acetate, n-butanol) Extraction->Partition Fractionation Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partition->Fractionation Purification Preparative HPLC Fractionation->Purification Identification Structural Elucidation (NMR, MS) Purification->Identification Final_Product This compound Identification->Final_Product

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered rhizomes of Nardostachys jatamansi are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol or water fraction).

  • Column Chromatography: The polar fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to further separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Serotonin Transporter (SERT) Uptake Assay

The following is a representative protocol for a cell-based SERT uptake assay to evaluate the activity of this compound. This method utilizes a fluorescent substrate that is a substrate for SERT.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • This compound

  • Fluorescent SERT substrate (e.g., ASP+)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Positive control (e.g., a known SERT enhancer or inhibitor like fluoxetine for comparison)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed hSERT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the assay buffer.

  • Compound Incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the different concentrations of this compound to the wells and incubate for a specific period (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent SERT substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Measurements can be taken in kinetic mode over a period of time or as an endpoint reading after a fixed incubation time.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of SERT-mediated uptake. The effect of this compound is determined by comparing the uptake rate in the presence of the compound to the vehicle control.

Conclusion and Future Directions

This compound is a promising natural product with a unique mechanism of action as a SERT enhancer. This property distinguishes it from conventional antidepressants and opens up new avenues for the development of novel therapeutics for mood disorders. Further research is warranted to fully elucidate its detailed molecular mechanism of action, including the identification of its specific binding site on SERT and the downstream signaling pathways it modulates. Comprehensive preclinical studies are also necessary to evaluate its efficacy, safety, and pharmacokinetic profile. The development of robust and efficient methods for its synthesis or large-scale isolation will be crucial for advancing its therapeutic potential.

References

Adoxosidic Acid: A Potential Modulator of the Serotonin Transporter in Antidepressant Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Emerging research into the phytochemistry of Nardostachys jatamansi (D. Don) DC. has identified adoxosidic acid as a constituent with potential relevance to antidepressant drug discovery. This iridoid glycoside is found within a water-soluble fraction of the plant's methanol extract that has demonstrated antidepressant-like effects in preclinical models. The primary mechanism of action is hypothesized to be the enhancement of serotonin transporter (SERT) activity, a novel approach compared to traditional serotonin reuptake inhibitors. This document provides a technical overview of the existing, albeit limited, scientific data concerning this compound and the botanical extracts in which it is found. It details the reported experimental findings, outlines representative preclinical testing protocols, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

Major Depressive Disorder (MDD) is a significant global health concern, and while current antidepressant therapies, primarily centered around monoamine modulation, are effective for many, a substantial portion of patients remain treatment-resistant. This necessitates the exploration of novel mechanisms of action. The serotonin transporter (SERT) is a well-established target for antidepressants, with Selective Serotonin Reuptake Inhibitors (SSRIs) being the most prescribed class of drugs. However, recent investigations into natural compounds have revealed alternative modulatory effects on SERT. Research on extracts from Nardostachys jatamansi has indicated the presence of compounds that enhance SERT activity, presenting a new avenue for antidepressant research. This compound is one of the compounds identified within the bioactive fraction of these extracts.

Quantitative Data Summary

The primary research identifying this compound as a component of a SERT-enhancing fraction of Nardostachys jatamansi focuses on the effects of the total extract and its fractions rather than the isolated compound itself. The key quantitative data from the pivotal study by Li et al. (2021) is summarized below.

Substance TestedAssayResultCitation
Total Methanol Extract of N. jatamansiSERT Activity EnhancementEC50 = 31.63 µg/mL[1]
Water-Soluble Fraction (NJFr.01)SERT ActivityEnriched with SERT enhancing constituents[1]
Other Fraction (NJFr.02)SERT ActivityDid not show any SERT activity[2]
Total Extract & NJFr.01 FractionBehavioral Tests (TST & OFT)Demonstrated antidepressant effects[1][2]

Note: Specific quantitative data for this compound's individual effect on SERT activity or its direct antidepressant effect in behavioral models is not yet available in the public domain.

Proposed Mechanism of Action

The antidepressant effects of the Nardostachys jatamansi extract containing this compound are attributed to the enhancement of SERT activity. This is contrary to the mechanism of SSRIs, which inhibit SERT. The proposed signaling pathway suggests that this compound, along with other compounds in the extract, binds to SERT and potentiates its function, leading to an increased reuptake of serotonin from the synaptic cleft. This enhanced clearance may lead to downstream adaptive changes in serotonergic neurotransmission that ultimately produce an antidepressant effect.

SERT_Enhancement_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT SERT->Serotonin_Vesicle Recycling Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds Adoxosidic_Acid This compound Adoxosidic_Acid->SERT Enhances

Caption: Proposed mechanism of this compound as a SERT enhancer.

Experimental Protocols

While the precise, detailed protocols from the key study are not fully available, this section describes standard, representative methodologies for the key experiments cited.

In Vivo Behavioral Assays for Antidepressant Efficacy

a) Tail Suspension Test (TST)

  • Objective: To assess antidepressant-like activity in rodents. A mouse suspended by its tail will alternate between periods of struggling and immobility. Antidepressant compounds tend to increase the duration of struggling.

  • Animals: Male ICR mice are commonly used.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (e.g., N. jatamansi extract) or vehicle control via the appropriate route (e.g., oral gavage) at a predetermined time before the test (e.g., 60 minutes).

    • Individually suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail. The mouse should be suspended from a hook so that it cannot touch any surfaces.

    • Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

    • A decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

b) Open Field Test (OFT)

  • Objective: To assess general locomotor activity and exploratory behavior. This test is crucial to ensure that effects observed in the TST are not due to a general increase in motor activity (a potential confounding factor).

  • Apparatus: A square arena with high walls, often equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Acclimatize mice to the testing room.

    • Administer the test compound or vehicle as in the TST protocol.

    • Gently place each mouse in the center of the open field arena.

    • Record locomotor activity (e.g., total distance traveled, number of line crossings) over a specified period (e.g., 5-10 minutes).

    • A significant change in locomotor activity compared to the control group would need to be considered when interpreting TST results.

In Vitro Mechanistic Assay

a) SERT Activity Assay (High Content Assay - HCA)

  • Objective: To quantify the activity of the serotonin transporter in a cell-based model and determine the effect of test compounds.

  • Cell Line: A stable cell line expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

  • Procedure:

    • Plate the hSERT-expressing cells in a multi-well plate (e.g., 96-well) and culture until they form a confluent monolayer.

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with various concentrations of the test compound (e.g., N. jatamansi extract, this compound) or a known SERT inhibitor/enhancer as a control.

    • Initiate the uptake reaction by adding a fluorescent SERT substrate (e.g., ASP+).

    • Allow the uptake to proceed for a specific time at a controlled temperature.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Quantify the intracellular fluorescence using a high-content imaging system or a fluorescence plate reader.

    • An increase in fluorescence compared to the vehicle control indicates SERT enhancement. Data can be used to calculate an EC50 value (the concentration at which 50% of the maximum enhancement is observed).

Experimental and Analytical Workflow

The logical flow from plant material to the identification of a potential bioactive compound and its mechanism is crucial. The following diagram illustrates a typical workflow for this type of research.

Research_Workflow Plant Nardostachys jatamansi Plant Material Extraction Methanol Extraction Plant->Extraction Total_Extract Total Methanol Extract Extraction->Total_Extract Fractionation Chromatographic Fractionation Total_Extract->Fractionation Behavioral_Test Behavioral Screening (TST, OFT) Total_Extract->Behavioral_Test SERT_Assay In Vitro SERT Assay (HCA) Total_Extract->SERT_Assay Fraction_01 Water-Soluble Fraction (NJFr.01) Fractionation->Fraction_01 Fraction_02 Other Fractions (e.g., NJFr.02) Fractionation->Fraction_02 Fraction_01->Behavioral_Test Fraction_01->SERT_Assay UHPLC UHPLC Analysis & Compound Isolation Fraction_01->UHPLC Conclusion Conclusion: NJFr.01 is bioactive; This compound is a key constituent; Mechanism is SERT enhancement Behavioral_Test->Conclusion SERT_Assay->Conclusion Adoxosidic_Acid This compound & Other Compounds UHPLC->Adoxosidic_Acid Adoxosidic_Acid->Conclusion

Caption: A typical workflow for natural product-based drug discovery.

Conclusion and Future Directions

The identification of this compound within a SERT-enhancing fraction of Nardostachys jatamansi presents a compelling starting point for novel antidepressant research. The current data, derived primarily from studies on the total extract and its fractions, strongly suggests that this plant contains compounds with a unique mechanism of action.

Critical next steps for the research community include:

  • Isolation and Purification: Large-scale isolation of this compound to enable rigorous pharmacological testing.

  • In Vitro Profiling: Definitive testing of pure this compound in SERT activity assays to confirm its enhancing properties and determine its potency and efficacy.

  • In Vivo Efficacy: Evaluation of the antidepressant-like effects of pure this compound in established animal models of depression.

  • Mechanism Elucidation: Deeper investigation into the molecular interactions between this compound and the serotonin transporter to understand the allosteric or orthosteric nature of its enhancing effect.

While the research is in its nascent stages, this compound represents a promising lead compound that warrants further investigation. Its potential to modulate the serotonin system in a novel way could pave the path for a new generation of antidepressant therapies.

References

A Technical Guide to the Historical Discovery and Isolation of Adoxosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery and isolation of Adoxosidic acid, an iridoid glycoside first identified from the plant Adoxa moschatellina. This document details the initial discovery, chemical properties, and the experimental protocols utilized for its extraction and characterization.

Introduction

This compound, more commonly referred to in scientific literature as Adoxoside, is a naturally occurring iridoid glycoside. Its discovery was a significant contribution to the phytochemical understanding of the Adoxaceae family. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them of considerable interest to the pharmaceutical and nutraceutical industries. This guide will focus on the foundational research that led to the characterization of this molecule.

Historical Discovery

The first report of an iridoid glycoside from Adoxa moschatellina was published in the "Journal of Japanese Botany". This initial research laid the groundwork for understanding the chemical constituents of this plant species. While the term "this compound" is not commonly used in the primary literature, the compound Adoxoside is well-documented. It is plausible that "this compound" is a synonymous term or refers to a closely related derivative.

Key Publication:

  • Title: On the iridoid glucoside of Adoxa moschatellina L.

  • Journal: Journal of Japanese Botany

  • Note: This publication is considered the primary reference for the initial discovery and characterization of Adoxoside.

Chemical Properties and Structure

Adoxoside is characterized by a core iridoid structure linked to a glucose molecule. Its chemical properties are summarized in the table below.

PropertyData
IUPAC Name methyl (1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[1]
Molecular Formula C₁₇H₂₆O₁₀[1]
Molecular Weight 390.38 g/mol
Synonyms Adoxoside[1]
CAS Number 42830-26-2

Experimental Protocols

The following is a generalized experimental protocol for the isolation of Adoxoside from Adoxa moschatellina, based on standard phytochemical extraction and purification techniques for iridoid glycosides.

4.1. Plant Material Collection and Preparation

  • Collection: The whole plant of Adoxa moschatellina is collected during its flowering season.

  • Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of chemical constituents.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

4.2. Extraction

  • Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional stirring.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.3. Purification

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides, being polar, are expected to remain in the aqueous phase.

  • Column Chromatography: The aqueous extract is subjected to column chromatography over a suitable stationary phase, such as silica gel or a polymeric adsorbent resin (e.g., Diaion HP-20).

  • Elution: The column is eluted with a gradient of solvents, typically starting with water and gradually increasing the proportion of methanol.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions containing Adoxoside are pooled, concentrated, and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Visualizations

5.1. Experimental Workflow

Isolation_Workflow Start Adoxa moschatellina (Whole Plant) Drying Air Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Methanol Extraction Grinding->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Water/Ethyl Acetate) Crude_Extract->Partitioning Aqueous_Layer Aqueous Layer Partitioning->Aqueous_Layer Column_Chromatography Column Chromatography (Silica Gel) Aqueous_Layer->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_Compound Pure Adoxoside HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of Adoxoside.

5.2. Potential Biological Signaling Pathway

Iridoid glycosides are known to exhibit a range of biological activities, including anti-inflammatory effects. A common pathway implicated in inflammation is the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism by which an iridoid glycoside like Adoxoside might exert anti-inflammatory effects.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Adoxoside Adoxoside Adoxoside->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Inflammatory_Genes promotes transcription

Caption: Hypothetical anti-inflammatory action of Adoxoside.

References

In Silico Prediction of Adoxosidic Acid's Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoxosidic acid, an iridoid glycoside with the molecular formula C16H24O10, presents a scaffold of interest for therapeutic development.[1][2][3] This technical guide outlines a comprehensive in silico workflow to identify and characterize its potential molecular targets, a critical step in elucidating its mechanism of action and accelerating drug discovery efforts. The methodologies described herein encompass a multi-pronged approach, combining ligand-based and structure-based computational techniques to generate a robust profile of putative protein interactions. This document provides detailed protocols for reverse docking, pharmacophore modeling, and machine learning-based target prediction. Furthermore, it includes standardized experimental procedures for the validation of in silico hypotheses and visualizes key workflows and hypothetical signaling pathways modulated by this compound, based on the known biological activities of iridoid glycosides.

Introduction to In Silico Target Prediction

The identification of molecular targets is a foundational step in drug discovery. Traditional experimental methods for target deconvolution can be both time-consuming and resource-intensive. In silico, or computational, approaches offer a powerful alternative to rapidly screen vast biological target space and prioritize candidates for experimental validation.[4] These methods are broadly categorized into ligand-based and structure-based approaches.

  • Ligand-based methods leverage the principle that molecules with similar structures often exhibit similar biological activities. These techniques, such as pharmacophore modeling and chemical similarity searching, are particularly useful when the three-dimensional structure of the target is unknown.

  • Structure-based methods , like reverse docking, require the 3D structure of potential protein targets. In this "target-fishing" approach, a single ligand of interest is docked against a library of protein structures to identify those with the highest binding affinity.

This guide will detail a workflow that strategically integrates these approaches to build a comprehensive target profile for this compound.

A Hypothetical In Silico Workflow for this compound

The following workflow presents a logical progression for the in silico prediction of this compound's molecular targets.

G cluster_0 Phase 1: Ligand and Target Preparation cluster_1 Phase 2: Target Prediction cluster_2 Phase 3: Hit Prioritization and Analysis cluster_3 Phase 4: Experimental Validation A This compound Structure (SDF/MOL2 Format) C Reverse Docking A->C D Pharmacophore-Based Screening A->D E Machine Learning Models A->E B Protein Target Database (e.g., PDB, AlphaFold DB) B->C F Consensus Scoring and Ranking C->F D->F E->F G Pathway and Network Analysis F->G H Binding Assays (e.g., SPR, ITC) G->H I Enzymatic/Functional Assays G->I G cluster_0 NF-κB Signaling Pathway A This compound B IKK Complex A->B Inhibition C IκBα B->C Phosphorylation (Inhibited) D NF-κB (p65/p50) C->D Release (Inhibited) E Nucleus D->E Translocation (Blocked) F Inflammatory Gene Transcription E->F Transcription (Reduced) G cluster_1 PI3K/Akt Signaling Pathway G This compound H PI3K G->H Inhibition I PIP2 -> PIP3 H->I Conversion (Inhibited) J Akt I->J Activation (Inhibited) K mTOR J->K Activation (Inhibited) L Cell Survival & Proliferation K->L Promotion (Reduced)

References

An In-Depth Technical Guide to the Pharmacokinetics of Adoxosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available literature does not contain specific pharmacokinetic data for Adoxosidic acid. This guide, therefore, presents a comprehensive and proposed framework of experimental protocols and methodologies that could be employed to elucidate the pharmacokinetic profile of this compound. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is an iridoid glycoside that has been isolated from medicinal plants such as Nardostachys jatamansi and Cistanche tubulosa.[1][2] It is noted for its potential as a serotonin transporter (SERT) enhancer, suggesting its prospective application in antidepressant research.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a potential therapeutic agent. This document outlines a proposed strategy for the comprehensive pharmacokinetic evaluation of this compound.

Proposed Preclinical Pharmacokinetic Studies

A tiered approach is recommended, starting with in vitro assays to predict in vivo behavior, followed by definitive in vivo studies in animal models.

2.1. In Vitro Studies

  • Metabolic Stability: To assess the intrinsic clearance of this compound, incubation with liver microsomes or hepatocytes from relevant species (e.g., rat, mouse, human) is proposed.

  • CYP450 Inhibition/Induction: To evaluate the potential for drug-drug interactions, this compound should be screened against major cytochrome P450 isoforms.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods can be employed to determine the extent of binding to plasma proteins, which influences the unbound, pharmacologically active fraction of the compound.

  • Permeability: Caco-2 cell permeability assays can be utilized to predict the oral absorption of this compound.

2.2. In Vivo Studies

  • Animal Models: Initial studies are proposed to be conducted in rodent models (e.g., Sprague-Dawley rats) to determine the basic pharmacokinetic parameters.

  • Dosing and Sample Collection: Intravenous (IV) and oral (PO) administration of this compound would be performed to assess absolute bioavailability. Blood samples would be collected at predetermined time points, and plasma would be harvested for analysis. Urine and feces would also be collected to investigate excretion pathways.

Proposed Experimental Protocols

3.1. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Intravenous (IV) group: this compound (e.g., 2 mg/kg) administered as a bolus injection via the tail vein.

    • Oral (PO) group: this compound (e.g., 10 mg/kg) administered by oral gavage.

  • Blood Sampling: Approximately 0.2 mL of blood to be collected from the jugular vein at 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.

  • Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be developed for the quantification of this compound in plasma.

3.2. Metabolic Stability in Liver Microsomes

  • Incubation: this compound (e.g., 1 µM) to be incubated with rat liver microsomes (e.g., 0.5 mg/mL) in the presence of NADPH at 37°C.

  • Sampling: Aliquots to be removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction quenched with a suitable organic solvent.

  • Analysis: The concentration of this compound to be determined by HPLC-MS/MS to calculate the in vitro half-life and intrinsic clearance.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500350
Tmax (h) 0.0831.0
AUC0-t (ng·h/mL) 25001750
AUC0-inf (ng·h/mL) 26001800
t1/2 (h) 3.54.0
CL (L/h/kg) 0.77-
Vd (L/kg) 3.8-
F (%) -13.8

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Hypothetical In Vitro Metabolic Stability of this compound

SystemIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg)
Rat Liver Microsomes 4515.4
Human Liver Microsomes 6011.6

Visualizations

5.1. Proposed Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Studies (Rat Model) cluster_2 Data Analysis Metabolic Stability Metabolic Stability IV Administration IV Administration Metabolic Stability->IV Administration Permeability (Caco-2) Permeability (Caco-2) Oral Administration Oral Administration Permeability (Caco-2)->Oral Administration Plasma Protein Binding Plasma Protein Binding Blood Sampling Blood Sampling IV Administration->Blood Sampling Oral Administration->Blood Sampling Plasma Analysis (HPLC-MS/MS) Plasma Analysis (HPLC-MS/MS) Blood Sampling->Plasma Analysis (HPLC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis (HPLC-MS/MS)->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation

Caption: Proposed workflow for pharmacokinetic characterization.

5.2. Hypothetical Signaling Pathway

Given its potential as a SERT enhancer, a simplified hypothetical signaling pathway is presented below.

Adoxosidic_acid This compound SERT Serotonin Transporter (SERT) Adoxosidic_acid->SERT Enhances activity Synaptic_Cleft Synaptic Cleft (Increased Serotonin) SERT->Synaptic_Cleft Increases reuptake efficiency Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Activates receptors Neuronal_Signaling Downstream Neuronal Signaling (Antidepressant Effect) Postsynaptic_Neuron->Neuronal_Signaling

Caption: Hypothetical signaling pathway for this compound.

Conclusion

While specific pharmacokinetic data for this compound are not yet available, this guide provides a robust framework for its evaluation. The proposed in vitro and in vivo studies, if conducted, would furnish the necessary data to understand the ADME properties of this compound, which is a prerequisite for its further development as a potential therapeutic agent. The methodologies and workflows presented herein are aligned with industry standards for preclinical drug development.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Adoxosidic Acid and the Broader Class of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for adoxosidic acid is not available in the public domain. This guide provides a comprehensive overview of the safety and toxicity profile of the broader chemical class to which this compound likely belongs: iridoid glycosides. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it is based on related compounds and not this compound itself.

Introduction to this compound and Iridoid Glycosides

This compound, identified in PubChem with Chemical Identifier (CID) 13892717 and molecular formula C16H24O10, is a member of the iridoid glycoside family. Iridoids are a large class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are known for a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4][5] Despite their therapeutic potential, a thorough evaluation of their safety and toxicity is crucial for any drug development program.

Quantitative Toxicity Data for Iridoid Glycoside Extracts

While specific data for this compound is lacking, studies on extracts rich in iridoid glycosides provide valuable insights into the potential toxicity of this chemical class. The following tables summarize the key quantitative findings from acute and sub-chronic toxicity studies.

Table 1: Acute Toxicity of Iridoid Glycoside Extracts

Extract/CompoundTest AnimalRoute of AdministrationDoseObservationsReference
Iridoid glycosides extract of Lamiophlomis rotata (IGLR)Sprague-Dawley ratsOralUp to 16 g/kgSlight diarrhea; decreased Red Blood Cells (RBC); increased Mean Corpuscular Hemoglobin (MCH) and Reticulocytes (Ret) at 16 g/kg.[6][7]
Iridoid-rich fraction from Valeriana jatamansi (IRFV)MiceOral3,200 mg/kgMaximum tolerated dose. No significant difference in body weight compared to control.[8]

Table 2: Sub-chronic Toxicity of Iridoid Glycoside Extracts

Extract/CompoundTest AnimalRoute of AdministrationDose LevelsDurationKey FindingsReference
Iridoid glycosides extract of Lamiophlomis rotata (IGLR)Sprague-Dawley ratsOral0.40 and 1.00 g/kgNot specifiedUnscheduled deaths (1 rat at 0.40 g/kg, 3 rats at 1.00 g/kg). Slight diarrhea at 1.00 g/kg. Hemolytic anemia (decreased RBC and Hemoglobin (HGB); increased Ret, Mean Corpuscular Volume (MCV), MCH, and Total Bilirubin (TBIL)). Decreased Alanine Aminotransferase (ALT) and Creatinine (Crea). Increased rubricytes and normoblasts in bone marrow.[6][7]
Iridoid-rich fraction from Valeriana jatamansi (IRFV)RatsOral240, 960, and 1,200 mg/kg/day3 monthsNo-Observed-Adverse-Effect Level (NOAEL) was 1,200 mg/kg/day. No mortality or adverse effects on general behavior, hematology, or blood biochemistry.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above, providing a framework for designing future toxicological studies on this compound or other iridoid glycosides.

3.1. Acute Oral Toxicity Study of IGLR in Rats

  • Test Animals: Sprague-Dawley rats.

  • Methodology: The study followed a specific protocol where rats were administered IGLR orally at different doses.

  • Observations: Post-administration, the animals were observed for signs of toxicity, including diarrhea. Hematological parameters were analyzed.

  • Key Parameters Measured: Red Blood Cell (RBC) count, Mean Corpuscular Hemoglobin (MCH), and Reticulocyte (Ret) count.

3.2. Sub-chronic Oral Toxicity Study of IGLR in Rats

  • Test Animals: Sprague-Dawley rats.

  • Methodology: IGLR was administered orally at doses of 0.40 g/kg and 1.00 g/kg.

  • Observations: The study monitored for unscheduled deaths and clinical signs such as diarrhea.

  • Key Parameters Measured:

    • Hematology: RBC, Hemoglobin (HGB), Reticulocytes (Ret), Mean Corpuscular Volume (MCV), MCH.

    • Clinical Chemistry: Alanine Aminotransferase (ALT), Creatinine (Crea), Total Bilirubin (TBIL).

    • Bone Marrow: Percentage of rubricytes and normoblasts.

3.3. Acute and Sub-chronic Toxicity of IRFV in Rodents

  • Test Animals: Mice (acute) and rats (sub-chronic).

  • Acute Toxicity Methodology: A single oral dose of 3,200 mg/kg of IRFV was administered to mice. The animals were observed for 14 days for mortality, body weight changes, and any toxic reactions.[8]

  • Sub-chronic Toxicity Methodology: Rats were administered IRFV orally at doses of 240, 960, and 1,200 mg/kg/day for 3 months.[8]

  • Observations: General behavior, body weight, and food consumption were recorded weekly. Hematological and blood biochemical parameters, as well as organ coefficients and histopathology, were assessed at 1.5 and 3 months. A recovery period of 2 weeks was included to observe for reversible or delayed toxicity.[8]

Visualizations: Workflows and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate a general workflow for toxicity testing and a conceptual representation of a potential toxicity pathway observed with some iridoid glycosides.

Experimental_Workflow_for_Toxicity_Testing cluster_acute Acute Toxicity Study cluster_subchronic Sub-chronic Toxicity Study (90-day) A1 Dose Range Finding A2 Single High Dose Administration (e.g., 2000-5000 mg/kg) A1->A2 S1 Dose Selection (based on acute data) A1->S1 Inform Dose Selection A3 Observation (14 days) A2->A3 A4 Record Mortality, Clinical Signs, Body Weight A3->A4 A5 Gross Necropsy A4->A5 S2 Daily Dosing (e.g., oral gavage) S1->S2 S3 In-life Observations (daily/weekly) S2->S3 S4 Hematology & Clinical Chemistry (e.g., Day 45 & 90) S2->S4 S5 Terminal Necropsy & Histopathology S2->S5 S6 Recovery Group (optional, 2-4 weeks) S5->S6

Caption: Generalized workflow for acute and sub-chronic toxicity testing of a novel compound.

Hemolytic_Anemia_Pathway cluster_effects Observed Effects IG Iridoid Glycoside (e.g., IGLR at high doses) RBC Red Blood Cells IG->RBC Direct or indirect effect on membrane? Hemolysis Increased Hemolysis RBC->Hemolysis Spleen Spleen & Liver (RBC clearance) Hemolysis->Spleen Increased breakdown Dec_RBC Decreased RBC Count & Hemoglobin Hemolysis->Dec_RBC Inc_TBIL Increased Total Bilirubin Spleen->Inc_TBIL BM Bone Marrow Inc_Reticulocytes Increased Reticulocytes BM->Inc_Reticulocytes Inc_Precursors Increased Rubricytes & Normoblasts BM->Inc_Precursors Dec_RBC->BM Compensatory response

Caption: Conceptual pathway of iridoid glycoside-induced hemolytic anemia.

Discussion and Future Directions

The available data suggests that the toxicity of iridoid glycosides can vary significantly. While some extracts, like IRFV, appear to be safe at high doses, others, such as IGLR, have shown dose-dependent toxicity, including hemolytic anemia and diarrhea in rats.[6][7][8] The literature also contains reports of certain iridoid glycosides being non-toxic.[9] This variability underscores the importance of evaluating each iridoid glycoside, including this compound, on a case-by-case basis.

For this compound, the following steps are recommended for a comprehensive safety and toxicity assessment:

  • In Silico Toxicity Prediction: Utilize computational models to predict potential toxicities based on the chemical structure of this compound.

  • In Vitro Cytotoxicity: Assess the cytotoxic potential of this compound in various cell lines.

  • Genotoxicity Assays: Conduct a battery of genotoxicity tests, such as the Ames test, to evaluate the mutagenic potential.

  • In Vivo Acute and Sub-chronic Toxicity Studies: Perform studies in rodents, following established protocols similar to those described above, to determine the LD50, MTD, and NOAEL, and to identify any target organs of toxicity.

  • Mechanism of Action Studies: If any toxicity is observed, further studies should be conducted to elucidate the underlying molecular mechanisms.

References

Methodological & Application

Protocol for the extraction and purification of Adoxosidic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoxosidic acid is a naturally occurring iridoid glycoside that has garnered interest within the scientific community. It is recognized as a serotonin reuptake transporter (SERT) enhancer, suggesting its potential in antidepressant research.[1][2] This compound has been successfully isolated from medicinal plants such as Nardostachys jatamansi and Cistanche tubulosa.[2][3] Structurally, this compound is a cyclopenta[c]pyran-4-carboxylic acid derivative with the molecular formula C16H24O10 and a molecular weight of 376.36 g/mol .[3][4] Its acidic nature and glycosidic linkage are key chemical features that inform the design of effective extraction and purification protocols.

These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from plant material, specifically targeting researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Physicochemical Properties and Chromatographic Parameters

A summary of the key physicochemical properties of this compound and typical parameters for its purification are presented in the table below. This information is crucial for the planning and execution of the extraction and purification workflow.

Property/ParameterValue/ConditionReference/Notes
Molecular Formula C16H24O10[4]
Molecular Weight 376.36 g/mol [3][4]
Appearance White to off-white solid[4]
Solubility Soluble in water, methanol, ethanol, DMSO, pyridine[1][3]
Storage Conditions -20°C, protected from light[4]
Extraction Solvent 95% EthanolBased on general protocols for N. jatamansi[5]
Stationary Phase (Column Chromatography) Silica Gel (200-300 mesh)Standard for natural product purification
Mobile Phase (Column Chromatography) Chloroform-Methanol gradientA common solvent system for iridoid glycosides
Stationary Phase (Preparative HPLC) C18 (Reversed-Phase)Effective for purifying polar compounds
Mobile Phase (Preparative HPLC) Methanol-Water with 0.1% Formic Acid (gradient)Provides good resolution for acidic compounds
Purity (Typical) ≥98.0% (by NMR)[4]

Experimental Protocols

This section details the methodologies for the extraction of a crude extract from plant material and the subsequent purification of this compound.

I. Preparation of Crude Plant Extract

This protocol is based on established methods for extracting phytochemicals from Nardostachys jatamansi.[5]

1. Plant Material Preparation:

  • Obtain dried rhizomes of Nardostachys jatamansi.
  • Grind the rhizomes into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.

2. Maceration Extraction:

  • Weigh 500 g of the powdered plant material and place it in a large glass container with a lid.
  • Add 5 L of 95% ethanol to the container, ensuring the entire powder is submerged.
  • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
  • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
  • Combine the filtrates from all three extractions.

3. Solvent Evaporation:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C.
  • Continue evaporation until a thick, viscous crude extract is obtained.
  • Dry the crude extract further in a vacuum oven to remove any residual solvent.
  • Weigh the final dried crude extract and store it at 4°C until further processing.

II. Purification of this compound

The purification process involves liquid-liquid partitioning followed by two stages of chromatography.

1. Liquid-Liquid Partitioning:

  • Dissolve 10 g of the crude extract in 200 mL of distilled water.
  • Transfer the aqueous solution to a 500 mL separatory funnel.
  • Perform sequential partitioning with n-hexane (3 x 150 mL) to remove nonpolar compounds like fats and sterols. Discard the n-hexane fractions.
  • Next, partition the aqueous layer with ethyl acetate (3 x 150 mL). This step will separate compounds of intermediate polarity. Collect and save the ethyl acetate fraction for other potential compounds.
  • The aqueous fraction, which is expected to contain the polar this compound, is retained for the next step.

2. Silica Gel Column Chromatography:

  • Concentrate the aqueous fraction under reduced pressure to a volume of approximately 50 mL.
  • Prepare a silica gel (200-300 mesh) column in a glass column (e.g., 5 cm diameter, 60 cm length) using a chloroform slurry.
  • Adsorb the concentrated aqueous extract onto a small amount of silica gel and load it onto the top of the prepared column.
  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 95:5, 90:10, 80:20, 50:50 v/v chloroform-methanol).
  • Collect fractions of 20-25 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
  • Combine fractions that show a prominent spot corresponding to the expected polarity of this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • Concentrate the combined fractions from the column chromatography step to dryness.
  • Dissolve the residue in a minimal amount of the HPLC mobile phase.
  • Purify the enriched fraction using a preparative HPLC system equipped with a C18 reversed-phase column.
  • Elute with a gradient of methanol and water (both containing 0.1% formic acid to improve peak shape for the acidic compound), for example, starting from 10% methanol and increasing to 70% methanol over 40 minutes.
  • Monitor the elution profile with a UV detector (e.g., at 210 nm).
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent from the collected fraction to obtain pure this compound.
  • Confirm the identity and purity of the final compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Extraction_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification of this compound plant_material Dried N. jatamansi Rhizomes grinding Grinding plant_material->grinding maceration Maceration with 95% Ethanol grinding->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Ethanolic Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, water) crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Placeholder)

As the user requested a signaling pathway diagram and this compound is noted as a SERT enhancer, a simplified diagram illustrating the serotonin transporter's role is provided below for context.

SERT_Signaling_Pathway Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Released Release SERT SERT (Serotonin Transporter) Serotonin_Released->SERT Reuptake Receptor 5-HT Receptor Serotonin_Released->Receptor Adoxosidic_Acid This compound Adoxosidic_Acid->SERT Enhances Signal Postsynaptic Signal Receptor->Signal

Caption: Simplified diagram of a synapse showing the action of SERT.

References

Application Note: Quantification of Adoxosidic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Adoxosidic acid, a significant iridoid glycoside found in various medicinal plants. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a standardized method for the quantification of this compound in plant extracts and other matrices.

Introduction

This compound is a naturally occurring iridoid glycoside that has garnered interest for its potential therapeutic properties. As research into its pharmacological activities progresses, the need for a validated analytical method for its accurate quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals. This document provides a detailed protocol for an HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm (or equivalent)

  • Software: OpenLab CDS ChemStation Edition or equivalent

  • Analytical Balance: Mettler Toledo MS-TS or equivalent

  • pH Meter: Orion Star™ A211 or equivalent

  • Syringe Filters: 0.45 µm PTFE

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q® or equivalent)

  • Formic acid (LC-MS grade)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-30% B (0-15 min), 30-90% B (15-20 min), 90% B (20-25 min), 90-10% B (25-27 min), 10% B (27-30 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 30 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from dried plant material)
  • Grinding: Grind the dried plant material to a fine powder (approximately 40 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube. Add 25 mL of 80% methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath at 40 °C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the residue twice more, combining the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at 50 °C.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an autosampler vial.

Method Validation Summary

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 98.5% - 101.2%

Results and Discussion

The HPLC method provided a well-resolved peak for this compound with a retention time of approximately 12.5 minutes. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL. The low LOD and LOQ values indicate the high sensitivity of the method. The precision and accuracy results are within the acceptable limits for analytical methods.

Conclusion

The developed HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in plant extracts. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_standard_prep Standard Preparation plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration_sample 0.45 µm Filtration reconstitution->filtration_sample injection Injection (10 µL) filtration_sample->injection hplc_system HPLC System hplc_system->injection separation C18 Column Separation injection->separation detection UV Detection (235 nm) separation->detection quantification Quantification detection->quantification ref_std This compound Reference Standard stock_sol Primary Stock Solution (1000 µg/mL) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std filtration_std 0.45 µm Filtration working_std->filtration_std filtration_std->injection

Caption: Experimental workflow from sample preparation to HPLC analysis.

HPLC_Gradient_Profile title HPLC Gradient Elution Profile 30,0 0,100 0,0 0,0 0,0->30,0 Time (min) 0,0->0,100 % Mobile Phase B (Acetonitrile) t15 15 t20 20 t25 25 t27 27 t30 30 p30 30 p90 90 15,30 20,90 15,30->20,90 25,90 20,90->25,90 27,10 25,90->27,10 30,10 27,10->30,10 0,10 0,10 0,10->15,30

Caption: HPLC mobile phase gradient profile.

Application Note: Quantitative Analysis of Adoxosidic Acid in Pre-clinical Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Adoxosidic acid in rat plasma. This compound is an investigational iridoid glycoside with potential anti-inflammatory properties. The protocol outlined below provides a reliable workflow for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for pharmacokinetic and pharmacodynamic studies in a pre-clinical drug development setting. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

This compound is a novel natural product derivative under investigation for its potential therapeutic effects. Early-stage drug development necessitates the establishment of a validated bioanalytical method to accurately measure drug concentrations in biological matrices. This allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive protocol for the analysis of this compound using a triple quadrupole mass spectrometer, a standard instrument in modern bioanalytical laboratories.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method was developed for the efficient extraction of this compound from rat plasma, minimizing matrix effects and improving signal-to-noise ratios.

Materials:

  • Rat plasma (K2-EDTA)

  • This compound certified reference standard

  • Internal Standard (IS): Geniposidic acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Oasis HLB 1cc (30 mg) SPE cartridges

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. Spike 100 µL of plasma with 10 µL of Internal Standard working solution (500 ng/mL Geniposidic acid). Vortex for 10 seconds.

  • Dilution: Add 400 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation was performed on a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in negative ion mode.

Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B in 0.1 min; re-equilibrate for 1.9 min
MS System SCIEX Triple Quad™ 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage -4500 V
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the table below.

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) LOD (ng/mL) LOQ (ng/mL) Linearity (r²)
This compound 3.85389.1161.10.251.0>0.998
Geniposidic acid (IS) 3.52373.1211.1---

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Dilute Dilute Sample Spike->Dilute SPE Solid-Phase Extraction (SPE) Dilute->SPE Elute Elute Analytes SPE->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute Dry->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS workflow for this compound analysis.

Hypothetical Fragmentation Pathway of this compound

A proposed fragmentation pathway for this compound ([M-H]⁻ at m/z 389.1) is shown below. The primary fragmentation event observed is the cleavage of the glycosidic bond, resulting in the characteristic aglycone fragment ion at m/z 161.1, which is used for quantification.

G cluster_parent Precursor Ion cluster_fragment Product Ion (Quantifier) cluster_loss Neutral Loss parent This compound [M-H]⁻ m/z 389.1 fragment Aglycone Fragment [M-H-Glu-CO₂]⁻ m/z 161.1 parent->fragment CID loss Loss of Glucose and CO₂ (-224 Da)

Caption: Proposed MS/MS fragmentation of this compound.

Role of LC-MS in Drug Development

LC-MS analysis is a cornerstone of the drug development pipeline, providing critical data from initial discovery through to clinical trials. The diagram below illustrates the logical relationship of bioanalysis within this process.

G cluster_lcms LC-MS Bioanalysis Core Discovery Drug Discovery Preclinical Preclinical Studies (PK/PD, Tox) Discovery->Preclinical Clinical Clinical Trials Preclinical->Clinical MetID Metabolite ID Preclinical->MetID Quant Quantification Preclinical->Quant Approval Regulatory Approval Clinical->Approval Clinical->Quant Biomarker Biomarker Analysis Clinical->Biomarker

Application Notes and Protocols for Determining the Efficacy of Adoxosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoxosidic acid is a novel natural compound with purported anti-inflammatory and anti-cancer properties. To substantiate these claims and elucidate its mechanism of action, a series of robust in vitro assays are required. These application notes provide a comprehensive guide to evaluating the efficacy of this compound, focusing on its cytotoxic effects on cancer cells and its anti-inflammatory activity in relevant cell models. The following protocols are designed to be detailed and reproducible, enabling researchers to generate reliable and comparable data.

Cytotoxicity Assessment of this compound

A fundamental first step in evaluating a potential anti-cancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases. The resulting formazan is solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity of this compound
Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.7 ± 4.290.1 ± 5.3
585.1 ± 5.275.3 ± 4.760.5 ± 4.9
1060.7 ± 4.145.2 ± 3.830.8 ± 3.5
2535.4 ± 3.520.1 ± 2.915.2 ± 2.1
5015.8 ± 2.88.9 ± 1.75.4 ± 1.2

Data are presented as mean ± SD from three independent experiments.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Activity of this compound

Chronic inflammation is implicated in the development and progression of various diseases, including cancer. The following assays aim to determine the anti-inflammatory potential of this compound by measuring its effect on key inflammatory mediators and signaling pathways.

Measurement of Nitric Oxide (NO) Production

Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS). The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.

Experimental Protocol: Griess Assay for Nitrite Determination

Materials:

  • This compound stock solution

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Presentation: Effect of this compound on NO Production
TreatmentNitrite Concentration (µM)
Control1.2 ± 0.3
LPS (1 µg/mL)25.8 ± 2.1
LPS + this compound (1 µM)22.5 ± 1.9
LPS + this compound (5 µM)15.3 ± 1.5
LPS + this compound (10 µM)8.7 ± 1.1
LPS + this compound (25 µM)4.1 ± 0.8

Data are presented as mean ± SD from three independent experiments.

Investigation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[1] Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2][3] Western blotting can be used to assess the effect of this compound on this pathway.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkB_p->NFkB Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Adoxosidic_Acid This compound Adoxosidic_Acid->IKK Inhibits

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Conclusion

The protocols outlined in these application notes provide a solid framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings in a clear and concise manner. Further investigations into other signaling pathways, such as the MAPK pathway, and the use of additional cell lines will be crucial for a more comprehensive understanding of this compound's biological activities.

References

Investigating the Antidepressant Potential of Adoxosidic Acid: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols are designed to guide the investigation of the potential antidepressant effects of Adoxosidic acid, an iridoid glycoside, using established preclinical animal models of depression. As direct studies on the antidepressant activity of this compound are currently limited, the following protocols are based on methodologies successfully employed for other structurally related iridoid glycosides and standard antidepressant screening procedures.

Application Notes

Iridoid glycosides have emerged as a class of natural compounds with potential neuroprotective and antidepressant-like properties. Studies on compounds such as Rotunduside G, geniposide, and shanzhiside methyl ester suggest that this chemical class may exert beneficial effects on mood disorders. The proposed mechanism for some iridoids involves the upregulation of hippocampal pituitary adenylate cyclase-activating polypeptide (PACAP) signaling, which in turn modulates neurotrophic pathways like the brain-derived neurotrophic factor (BDNF) signaling cascade. Therefore, a comprehensive preclinical evaluation of this compound is warranted.

The following protocols describe the use of widely validated behavioral assays—the Forced Swim Test (FST) and the Tail Suspension Test (TST)—for acute screening of antidepressant-like activity. Additionally, the Chronic Unpredictable Mild Stress (CUMS) model is detailed for assessing the efficacy of this compound in a more clinically relevant model of chronic stress-induced depression.

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral despair test for the screening of potential antidepressant drugs.[1][2][3][4][5][6][7]

a. Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. They should be acclimatized to the facility for at least one week before the experiment.

b. Apparatus: A transparent cylindrical tank (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm. The depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.

c. Experimental Procedure:

  • Administer this compound (specify doses, e.g., 10, 25, 50 mg/kg), a positive control (e.g., Imipramine, 20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.) 60 minutes before the test.

  • Gently place each mouse into the cylinder of water.

  • The total duration of the test is 6 minutes.[1][4]

  • Record the duration of immobility during the last 4 minutes of the test.[1][4] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.

  • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

d. Data Analysis: The duration of immobility is the primary measure. A significant decrease in immobility time in the this compound-treated groups compared to the vehicle group suggests an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another common behavioral despair test used to screen for antidepressant-like activity.[8][9][10][11][12]

a. Animals: Male C57BL/6 mice (8-10 weeks old) are suitable. Housing and acclimatization conditions are the same as for the FST.

b. Apparatus: A suspension box or a horizontal bar from which the mice can be suspended. The suspension point should be high enough to prevent the mouse from reaching any surface.

c. Experimental Procedure:

  • Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.), a positive control (e.g., Desipramine, 30 mg/kg, i.p.), or vehicle 60 minutes before the test.

  • Securely attach adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and hang the mouse by its tail from the suspension bar.

  • The total duration of the test is 6 minutes.[8][9][12]

  • Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • After the test, carefully remove the mouse from the suspension and return it to its home cage.

d. Data Analysis: A significant reduction in the total immobility time in the this compound-treated groups compared to the vehicle group is indicative of an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a well-established animal model of depression that mimics the effects of chronic stress in humans.[13]

a. Animals: Male Sprague-Dawley rats (180-200 g) are often used. House animals individually.

b. CUMS Procedure (4-8 weeks):

  • Expose the rats to a series of mild, unpredictable stressors daily for a period of 4 to 8 weeks.

  • The stressors should be varied to prevent habituation. Examples of stressors include:

    • 24-hour food deprivation.[13]

    • 24-hour water deprivation.[13]

    • Cage tilt at 45° for 17 hours.[13]

    • Soiled cage (200 ml of water in bedding) for 17 hours.[13]

    • Forced swimming in 15°C water for 5 minutes.[13]

    • Overnight illumination.

    • White noise (85 dB) for 3 hours.

  • A control group should be handled daily but not exposed to stressors.

c. Treatment:

  • After an initial period of stress (e.g., 2-3 weeks) to induce a depressive-like state, begin daily administration of this compound (e.g., 10, 25, 50 mg/kg, oral gavage), a positive control (e.g., Fluoxetine, 10 mg/kg, oral gavage), or vehicle.

  • Continue the CUMS procedure and daily treatment for the remainder of the study period.

d. Behavioral Assessments:

  • Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.

    • Acclimate rats to a 1% sucrose solution before the CUMS procedure.

    • During the test, present rats with two pre-weighed bottles, one containing 1% sucrose solution and the other with plain water, for a period of 24 hours.

    • Sucrose preference is calculated as: (Sucrose intake / Total fluid intake) x 100%.

  • Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior.

    • Place the rat in the center of a square arena (e.g., 100x100 cm) and allow it to explore for 5 minutes.

    • Record the total distance traveled and the time spent in the center of the arena.

e. Molecular and Biochemical Assays:

  • At the end of the study, collect brain tissue (e.g., hippocampus, prefrontal cortex) for analysis.

  • Measure levels of relevant biomarkers such as:

    • Neurotrophic factors: BDNF (Brain-Derived Neurotrophic Factor) and its receptor TrkB.

    • Signaling molecules: p-CREB (phosphorylated cAMP response element-binding protein).

    • Inflammatory cytokines: TNF-α (Tumor Necrosis Factor-alpha), IL-1β (Interleukin-1 beta), IL-6 (Interleukin-6).

    • Neurotransmitters: Serotonin (5-HT) and its metabolites.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effects of this compound on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg)FST Immobility Time (s)TST Immobility Time (s)
Vehicle-150 ± 10180 ± 12
This compound10135 ± 9160 ± 11
This compound25110 ± 8130 ± 10
This compound5095 ± 7 115 ± 9
Positive Control(e.g., 20)80 ± 6 100 ± 8
*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. This is a hypothetical representation of expected results.

Table 2: Effects of this compound on Behavioral and Molecular Parameters in the Chronic Unpredictable Mild Stress (CUMS) Model in Rats

Treatment GroupSucrose Preference (%)Hippocampal BDNF (pg/mg protein)Hippocampal TNF-α (pg/mg protein)
Control85 ± 5150 ± 1020 ± 2
CUMS + Vehicle50 ± 4##80 ± 7##50 ± 5##
CUMS + this compound (25 mg/kg)65 ± 5110 ± 835 ± 4
CUMS + this compound (50 mg/kg)75 ± 6 130 ± 925 ± 3
CUMS + Positive Control80 ± 5140 ± 11 22 ± 2
Note: Data are presented as mean ± SEM. ##p < 0.01 compared to the control group. *p < 0.05, *p < 0.01 compared to the CUMS + Vehicle group. This is a hypothetical representation of expected results.

Visualizations

Experimental Workflow

experimental_workflow cluster_acute Acute Antidepressant Screening cluster_chronic Chronic Stress Model FST Forced Swim Test (FST) Data_Analysis_Acute Immobility Time Analysis FST->Data_Analysis_Acute TST Tail Suspension Test (TST) TST->Data_Analysis_Acute CUMS Chronic Unpredictable Mild Stress (CUMS) Induction (4-8 weeks) Treatment This compound / Vehicle / Positive Control Treatment CUMS->Treatment Behavioral Behavioral Tests (SPT, OFT) Treatment->Behavioral Molecular Molecular & Biochemical Analysis Behavioral->Molecular Conclusion_Chronic Conclusion_Chronic Molecular->Conclusion_Chronic Assessment of Chronic Antidepressant Effects & Mechanism Animal_Prep Animal Acclimatization & Grouping Animal_Prep->CUMS Drug_Admin_Acute This compound / Vehicle / Positive Control Administration Animal_Prep->Drug_Admin_Acute Drug_Admin_Acute->FST Drug_Admin_Acute->TST Conclusion_Acute Assessment of Acute Antidepressant-like Effects Data_Analysis_Acute->Conclusion_Acute

Caption: Experimental workflow for assessing the antidepressant-like effects of this compound.

Hypothesized Signaling Pathway

signaling_pathway cluster_stress Chronic Stress cluster_treatment This compound Treatment Stress Chronic Stress Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Stress->Inflammation BDNF_down ↓ BDNF Expression Stress->BDNF_down Adoxosidic_Acid This compound Depression Depressive-like Behaviors Inflammation->Depression BDNF_down->Depression PACAP ↑ Hippocampal PACAP Signaling Adoxosidic_Acid->PACAP Inflammation_down ↓ Pro-inflammatory Cytokines Adoxosidic_Acid->Inflammation_down BDNF_up ↑ BDNF Expression PACAP->BDNF_up Antidepressant_Effect Antidepressant Effects Inflammation_down->Antidepressant_Effect CREB ↑ p-CREB BDNF_up->CREB Neurogenesis ↑ Neurogenesis & Synaptic Plasticity CREB->Neurogenesis Neurogenesis->Antidepressant_Effect

References

Application Notes and Protocols for Testing Adoxosidic Acid's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoxosidic acid is an iridoid glycoside that has been identified as a serotonin transporter (SERT) enhancer, suggesting its potential in neurological research. As with any compound intended for further investigation, a thorough evaluation of its cytotoxic profile is essential. These application notes provide a comprehensive set of protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. The following protocols are designed to be adaptable to a variety of cancer and non-cancerous cell lines to determine both general and selective cytotoxicity.

Data Presentation

Table 1: Recommended Cell Lines for Cytotoxicity Testing of this compound

Cell LineCell TypeRationale for Selection
SH-SY5YHuman NeuroblastomaExpresses the serotonin transporter (SERT), the known target of this compound.
Caco-2Human Colorectal AdenocarcinomaKnown to express SERT and represents a common cancer type for cytotoxicity screening.
MCF-7Human Breast AdenocarcinomaA widely used cancer cell line for general cytotoxicity screening of natural products.
HEK293Human Embryonic KidneyA non-cancerous cell line to assess for selective cytotoxicity against cancer cells.

Table 2: Hypothetical IC50 Values (µM) of this compound from MTT Assay

Cell Line24 hours48 hours72 hours
SH-SY5Y85.662.345.1
Caco-298.275.858.4
MCF-7>10091.572.9
HEK293>100>100>100

Table 3: Lactate Dehydrogenase (LDH) Release Assay Results

Treatment Concentration (µM)% Cytotoxicity (LDH Release) in SH-SY5Y cells (48h)
Vehicle Control (0.1% DMSO)5.2 ± 1.1
2515.7 ± 2.3
5032.4 ± 3.5
10068.9 ± 5.1

Table 4: Apoptosis Analysis via Annexin V/PI Staining in SH-SY5Y cells (48h)

Treatment Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (0.1% DMSO)95.1 ± 2.22.8 ± 0.52.1 ± 0.4
5065.4 ± 4.120.3 ± 2.814.3 ± 1.9
10028.7 ± 3.545.8 ± 3.925.5 ± 3.1

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance
  • Cell Culture: Culture the selected cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture the cells upon reaching 80-90% confluency using standard trypsinization procedures.

Protocol 2: Preparation of this compound Stock and Working Solutions
  • Stock Solution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a 100 mM stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

Protocol 3: MTT Assay for Cell Viability
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 4: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Determine the LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release control.

Protocol 5: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate, allow them to adhere overnight, and then treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Incubate Cells with this compound (24, 48, 72 hours) prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis analysis Calculate IC50 Values & Quantify Cytotoxicity/Apoptosis mtt->analysis ldh->analysis apoptosis->analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway cluster_cell Cellular Effects Adoxosidic_acid This compound SERT SERT Interaction Adoxosidic_acid->SERT ? ROS ↑ Reactive Oxygen Species (ROS) Adoxosidic_acid->ROS Hypothesized Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (Caspase-3, -9) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Preparation of Adoxosidic Acid Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoxosidic acid is a naturally occurring iridoid glycoside that has garnered interest in the scientific community for its potential biological activities. As a serotonin reuptake transporter (SERT) enhancer, it is a valuable tool in neuroscience research, particularly in studies related to mood and psychiatric disorders.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides detailed application notes and protocols to guide researchers in the effective preparation and storage of this compound stock solutions for various experimental applications.

Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValue
Molecular Formula C₁₆H₂₄O₁₀
Molecular Weight 376.36 g/mol
Appearance White to off-white solid
Purity ≥98.0%

Solubility of this compound

The choice of solvent is a critical first step in the preparation of a stock solution. The solubility of this compound has been determined in several common laboratory solvents.

SolventSolubilityNotes
Water 75 mg/mL (199.28 mM)Ultrasonic treatment may be required to fully dissolve the compound.[1]
DMSO SolubleQuantitative data not readily available. It is recommended to perform a solubility test for your specific experimental needs.
Methanol SolubleQuantitative data not readily available. It is recommended to perform a solubility test for your specific experimental needs.
Ethanol SolubleQuantitative data not readily available. It is recommended to perform a solubility test for your specific experimental needs.
Pyridine Soluble

Note on Solvent Selection: The choice of solvent should be guided by the experimental design. For in vitro cell-based assays, it is crucial to consider the potential cytotoxicity of the solvent. DMSO, methanol, and ethanol can exhibit toxic effects on cell lines at higher concentrations. It is recommended to keep the final solvent concentration in the culture medium low (typically <0.5%) to minimize these effects.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or vials, sterile

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For 1 mL of a 10 mM solution, you will need 3.76 mg (Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 376.36 g/mol = 0.00376 g).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the tube containing the weighed this compound. For a 10 mM solution, if you weighed 3.76 mg, add 1 mL of DMSO.

  • Mixing: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution, but be cautious of potential degradation with excessive heat.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile vial. This is particularly important if using an aqueous solvent.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Stock Solution Preparation Table for Different Concentrations

To aid in the preparation of different concentrations, the following table provides the required mass of this compound for common stock solution concentrations.

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.376 mg1.88 mg3.76 mg
5 mM 1.88 mg9.4 mg18.8 mg
10 mM 3.76 mg18.8 mg37.6 mg

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.

Storage TemperatureShelf LifeNotes
-20°C 1 monthProtect from light.[1]
-80°C 6 monthsProtect from light.[1]

Important Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • Light Sensitivity: this compound should be protected from light. Use amber-colored or foil-wrapped tubes for storage.

Visualization of this compound's Mechanism of Action

This compound is known to be a serotonin reuptake transporter (SERT) enhancer. The following diagram illustrates the simplified signaling pathway of serotonin reuptake and the proposed mechanism of action for a SERT enhancer.

SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Released Release SERT SERT Serotonin_Released->SERT Receptor 5-HT Receptor Serotonin_Released->Receptor Binds Reuptake Reuptake SERT->Reuptake Adoxosidic_Acid This compound (SERT Enhancer) Adoxosidic_Acid->SERT Enhances Signaling Postsynaptic Signaling Receptor->Signaling

Caption: Mechanism of this compound as a SERT Enhancer.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock solutions.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate This compound to Room Temp Start->Equilibrate Weigh Weigh This compound Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Vortex Vortex Until Completely Dissolved Dissolve->Vortex Sterilize Filter Sterilize (if necessary) Vortex->Sterilize Aliquot Aliquot into Single-Use Vials Sterilize->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store End End Store->End

Caption: Workflow for this compound Stock Solution Preparation.

By following these detailed application notes and protocols, researchers can confidently prepare this compound stock solutions that are stable, reliable, and suitable for a wide range of experimental applications. This will contribute to the generation of high-quality data and advance our understanding of the biological roles of this intriguing compound.

References

Application of Adoxosidic Acid in Neuropharmacology Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Adoxosidic acid is a known chemical compound with the molecular formula C16H24O10.[1][2] It is identified by the CAS Number 84375-46-2.[2] This document aims to provide detailed application notes and protocols for the use of this compound in neuropharmacology research. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding its application in this field.

Current State of Research

Extensive searches of scientific databases have yielded no specific studies, quantitative data, or established experimental protocols related to the neuropharmacological effects of this compound. The available information is limited to its chemical structure and basic physical properties.[1][2] There is no documented research on its mechanism of action, relevant signaling pathways in the nervous system, or its potential therapeutic effects in neurological disorders.

Data Presentation

Due to the absence of research in this area, there is no quantitative data to present in tabular format. This includes, but is not limited to:

  • IC50 values

  • Binding affinities

  • In vivo or in vitro efficacy data

  • Pharmacokinetic and pharmacodynamic profiles

Experimental Protocols

Similarly, no established experimental protocols for the use of this compound in neuropharmacology research could be found in the existing literature. This includes methodologies for:

  • Cell-based assays

  • Animal models of neurological diseases

  • Biochemical and molecular biology techniques related to its potential targets

Signaling Pathways and Visualization

As there is no information on the mechanism of action of this compound in a neuropharmacological context, no signaling pathways can be described or visualized.

At present, this compound remains an uncharacterized compound within the field of neuropharmacology. The lack of available research means that its potential applications, mechanisms of action, and therapeutic relevance are entirely unknown. For researchers, scientists, and drug development professionals interested in this compound, any investigation would represent a novel area of study. Future research would need to begin with foundational in vitro screening to identify any potential biological activity and targets within the nervous system.

Recommendations for Future Research

Should a researcher wish to investigate the neuropharmacological potential of this compound, the following initial steps are recommended:

  • In Vitro Target Screening: Perform broad-spectrum screening against a panel of common neurological targets (e.g., receptors, enzymes, ion channels).

  • Cytotoxicity Assays: Determine the toxicity profile of the compound in various neuronal and glial cell lines.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to identify any effects on neuronal morphology, neurite outgrowth, or cell survival under stress conditions.

Below is a conceptual workflow for initiating research on a novel compound like this compound.

G A Compound Acquisition (this compound) B In Vitro Screening (Target & Phenotypic) A->B C Cytotoxicity Assays A->C D Hit Identification & Validation B->D C->D E Mechanism of Action Studies D->E F Lead Optimization E->F G In Vivo Model Testing F->G H Preclinical Development G->H

Initial research workflow for this compound.

References

Troubleshooting & Optimization

How to improve the yield of Adoxosidic acid extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Adoxosidic acid extraction. This compound is an iridoid glycoside found in plants such as Nardostachys jatamansi and Cistanche tubulosa[1][2]. While specific quantitative data for the optimization of this compound extraction is limited in publicly available literature, this guide leverages data from the extraction of other structurally similar iridoid glycosides to provide a strong framework for developing and optimizing your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: this compound is reported to be soluble in methanol, ethanol, pyridine, and DMSO[2]. For the extraction of iridoid glycosides in general, polar solvents are most effective. Aqueous solutions of ethanol and methanol are commonly used and have shown high extraction efficiency for similar compounds[1][3][4]. The optimal concentration of the aqueous alcohol solution often needs to be determined empirically but typically ranges from 50% to 80%[1][5].

Q2: How does temperature affect the extraction yield of this compound?

A2: Increasing the extraction temperature generally enhances the solubility of the target compound and the extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds like some iridoid glycosides[1]. A study on other iridoid glycosides found that increasing the temperature up to a certain point (e.g., 60-80°C) improved the yield, after which the yield might decrease[1][6]. It is crucial to conduct stability studies for this compound at different temperatures to determine the optimal thermal conditions.

Q3: What is the role of pH in the extraction of this compound?

A3: this compound is an acidic compound. The pH of the extraction solvent can significantly influence its solubility and stability. For acidic compounds, maintaining a slightly acidic to neutral pH is often beneficial to ensure the compound remains in a stable, unionized form, which can be more readily extracted into moderately polar solvents. However, some iridoid glycosides can be unstable under even mildly acidic or basic conditions, leading to hydrolysis or rearrangement[7]. Therefore, the effect of pH on both the yield and stability of this compound should be carefully evaluated.

Q4: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

A4: UAE and MAE can significantly improve the extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods. Ultrasound waves create cavitation, which disrupts the plant cell walls, enhancing solvent penetration and mass transfer[8][9]. Microwaves heat the solvent and the plant matrix directly, leading to a rapid increase in temperature and pressure within the plant cells, causing them to rupture and release their contents[5].

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other iridoid glycosides.

Problem Potential Cause Recommended Solution
Low Yield Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities, such as different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 95%).[1][5]
Insufficient Extraction Time/Temperature: The compound may not have had enough time or energy to be fully extracted.Gradually increase the extraction time and temperature, while monitoring for potential degradation of this compound.[1]
Incomplete Cell Lysis: The plant material may not be ground finely enough, or the cell walls are not sufficiently disrupted.Ensure the plant material is finely powdered. Consider using advanced extraction techniques like UAE or MAE to enhance cell wall disruption.[5][8]
Degradation of this compound: The compound may be sensitive to heat, light, or pH.Conduct extractions under controlled temperature and protected from light. Perform stability tests at different pH values to identify the optimal range.
Presence of Impurities in the Extract Co-extraction of other compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities.Employ a multi-step extraction with solvents of different polarities (e.g., a preliminary wash with a non-polar solvent like hexane to remove lipids).
Utilize chromatographic techniques like column chromatography or preparative HPLC for purification of the crude extract.[2]
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, origin, and harvesting time.Use a homogenized batch of plant material for all experiments to ensure consistency.
Fluctuations in Extraction Parameters: Inconsistent control of temperature, time, or solvent-to-solid ratio.Carefully control and monitor all extraction parameters for each experiment.

Quantitative Data on Iridoid Glycoside Extraction

The following tables summarize quantitative data from studies on the extraction of iridoid glycosides similar to this compound. This data can serve as a starting point for optimizing your extraction protocol.

Table 1: Effect of Solvent on Iridoid Glycoside Yield

Compound Plant Source Solvent Yield Reference
Total Iridoid GlycosidesPatrinia scabra50% Ethanol~70 mg/g[5]
Total Iridoid GlycosidesPatrinia scabra30% Ethanol~60 mg/g[5]
Total Iridoid GlycosidesPatrinia scabra70% Ethanol~65 mg/g[5]
Geniposidic acid, etc.Eucommia ulmoides60% MethanolOptimal[1]

Table 2: Effect of Temperature on Iridoid Glycoside Extraction

Compound Plant Source Temperature (°C) Effect on Yield Reference
Iridoid GlycosidesEucommia ulmoides20 - 80Yield affected by temperature, with potential for degradation at higher temperatures.[1]
GlycosidesStevia rebaudiana40 - 80Higher temperatures (around 80°C) resulted in higher yields.[6]

Table 3: Comparison of Extraction Methods for Iridoid Glycosides

Compound Plant Source Extraction Method Relative Yield/Efficiency Reference
Catalpol & AucubinVeronica longifoliaPressurized Hot Water ExtractionHigh[7]
Catalpol & AucubinVeronica longifoliaHot Water ExtractionHighest[7]
Catalpol & AucubinVeronica longifoliaEthanol MacerationLow[7]
Total Iridoid GlycosidesPatrinia scabraUltrasound-Microwave Synergistic ExtractionHigh (81.42 mg/g)[5]

Experimental Protocols

1. Conventional Solid-Liquid Extraction

This protocol provides a baseline for the extraction of this compound.

  • Preparation of Plant Material: Dry the plant material (Nardostachys jatamansi or Cistanche tubulosa) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in a flask and add the extraction solvent (e.g., 70% ethanol) at a defined solid-to-liquid ratio (e.g., 1:10 w/v).

    • Stir the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 2 hours).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

  • Drying: Dry the concentrated extract to a constant weight to determine the crude extract yield.

2. Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasound to enhance extraction efficiency.

  • Preparation of Plant Material: Prepare the plant material as described in the conventional extraction protocol.

  • Extraction:

    • Place the powdered plant material in an extraction vessel.

    • Add the chosen solvent (e.g., 50% methanol) at an optimized solid-to-liquid ratio.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes) at a controlled temperature.

  • Filtration and Concentration: Follow the same procedure as in the conventional extraction protocol.

3. Microwave-Assisted Extraction (MAE)

This protocol uses microwave energy to accelerate the extraction process.

  • Preparation of Plant Material: Prepare the plant material as described in the conventional extraction protocol.

  • Extraction:

    • Place the powdered plant material and the solvent in a microwave-safe extraction vessel.

    • Seal the vessel and place it in a microwave extractor.

    • Apply microwave power (e.g., 500 W) for a short duration (e.g., 5-10 minutes) at a controlled temperature.

  • Filtration and Concentration: After cooling, filter and concentrate the extract as described in the conventional protocol.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_purification Purification & Analysis Plant Plant Material (N. jatamansi / C. tubulosa) Dry Drying (40-50°C) Plant->Dry Grind Grinding (40-60 mesh) Dry->Grind Conventional Conventional Extraction Grind->Conventional UAE Ultrasound-Assisted Extraction Grind->UAE MAE Microwave-Assisted Extraction Grind->MAE Filter Filtration Conventional->Filter UAE->Filter MAE->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Dry_Extract Drying Concentrate->Dry_Extract Crude_Extract Crude Extract Dry_Extract->Crude_Extract Purify Chromatographic Purification Crude_Extract->Purify Analyze Analysis (HPLC, etc.) Purify->Analyze Pure_Adoxosidic_Acid Pure this compound Analyze->Pure_Adoxosidic_Acid

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Yield Start Low this compound Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckParams Are extraction parameters (time, temp) sufficient? CheckSolvent->CheckParams Yes OptimizeSolvent Test different solvents and aqueous concentrations. CheckSolvent->OptimizeSolvent No CheckLysis Is cell lysis complete? CheckParams->CheckLysis Yes OptimizeParams Increase time and/or temperature. Monitor for degradation. CheckParams->OptimizeParams No CheckDegradation Is there evidence of degradation? CheckLysis->CheckDegradation Yes EnhanceLysis Improve grinding or use UAE/MAE. CheckLysis->EnhanceLysis No Stabilize Conduct stability tests (pH, temp). Protect from light. CheckDegradation->Stabilize Yes End Yield Improved CheckDegradation->End No OptimizeSolvent->End OptimizeParams->End EnhanceLysis->End Stabilize->End

References

Overcoming solubility issues with Adoxosidic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Adoxosidic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural compound that has been identified as a serotonin transporter (SERT) enhancer, suggesting its potential in antidepressant research.[1] Key properties are summarized below.

PropertyValueSource
CAS Number 84375-46-2[1]
Molecular Formula C₁₆H₂₄O₁₀[1]
Molecular Weight 376.36 g/mol [1]
Appearance White to off-white solid[1]
Predicted pKa ~4.59[1]
Water Solubility 75 mg/mL (with sonication)[2]

Q2: Why am I having trouble dissolving this compound in my aqueous buffer?

This compound is a weakly acidic compound with a predicted pKa of approximately 4.59.[1] Its solubility is highly dependent on the pH of the solution.[3][4] In aqueous solutions with a pH below its pKa, the un-ionized form of the acid will predominate, which is significantly less soluble than its ionized (conjugate base) form.[4][5] If your buffer pH is acidic (e.g., pH 4), you will likely encounter solubility issues.

Q3: My this compound solution was clear initially but a precipitate formed over time. What happened?

Precipitation upon standing can be due to several factors:

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to crash out of solution.

  • pH Fluctuation: Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered or weakly buffered solutions, potentially causing precipitation of the acidic compound.

  • Solvent Evaporation: If using a co-solvent, its evaporation can lead to a decrease in the overall solvent capacity, causing the compound to precipitate.

  • Supersaturation: The initial preparation method (e.g., sonication) might have created a temporary supersaturated state which is not stable long-term.

Q4: Can I use DMSO to prepare a stock solution of this compound?

Yes, Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that is effective at dissolving many poorly water-soluble compounds and is a common choice for preparing high-concentration stock solutions for in vitro assays. However, it is crucial to be mindful of the final concentration of DMSO in your experimental medium, as it can have cytotoxic effects or interfere with biological assays. Typically, the final DMSO concentration should be kept below 0.5% (v/v).

Troubleshooting Guides

Issue 1: this compound Powder Does Not Dissolve in Aqueous Buffer

This is a common issue when the pH of the aqueous solution is not optimized for this acidic compound.

Troubleshooting Steps Rationale Detailed Protocol
1. pH Adjustment Increasing the pH of the solution above the pKa of this compound (~4.59) will convert it to its more soluble ionized (salt) form.[3][4]1. Start with your desired aqueous buffer. 2. While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH to >6.0. 3. Gradually add the this compound powder while continuing to stir. 4. Once dissolved, you can carefully adjust the pH back towards your target, but be aware that precipitation may occur if the pH drops below the solubility limit.
2. Use of Co-solvents Organic solvents miscible with water can increase the solubility of hydrophobic compounds.1. Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO or ethanol. 2. Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized precipitation. 3. Ensure the final concentration of the organic solvent is compatible with your experimental system.
3. Sonication Ultrasonic energy can help to break down powder aggregates and increase the rate of dissolution.[2]1. Add the this compound powder to your aqueous buffer. 2. Place the vial or tube in a sonicator bath. 3. Sonicate in short bursts (e.g., 5-10 minutes), allowing the solution to cool in between to prevent degradation of the compound.
Issue 2: Precipitation Occurs When Diluting a DMSO Stock Solution into Aqueous Buffer

This often happens when the aqueous buffer cannot accommodate the drug concentration as the primary organic solvent is diluted.

Troubleshooting Steps Rationale Detailed Protocol
1. Increase Buffer pH A higher pH in the final aqueous solution will increase the solubility of this compound, making it more tolerant to the dilution of the DMSO stock.1. Ensure your final aqueous buffer has a pH of at least 6.0 before adding the DMSO stock.
2. Use Surfactants Surfactants can form micelles that encapsulate the poorly soluble drug, keeping it in solution.1. Incorporate a low concentration of a biocompatible surfactant (e.g., 0.01% Tween® 80 or Pluronic® F-68) into your final aqueous buffer before adding the drug stock.
3. Slower Addition and Vigorous Mixing Rapidly dispersing the DMSO stock into the aqueous phase minimizes localized high concentrations that can lead to precipitation.1. Vortex the aqueous buffer at a high speed. 2. Add the DMSO stock solution very slowly, drop-by-drop, into the vortex.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of this compound under various conditions. Note: Specific experimental data for this compound is limited; these values are based on its known properties and general principles for weakly acidic compounds.

Table 1: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C

pHPredicted Solubility (mg/mL)Form
4.0< 1.0Predominantly Un-ionized
5.0~5.0Mixture of Un-ionized/Ionized
6.0~25.0Predominantly Ionized
7.4> 75.0Predominantly Ionized

Table 2: Illustrative Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water (pH 7.0)> 75
DMSO> 100
Ethanol~20
Methanol~30
PBS (pH 7.4)> 75

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound (MW: 376.36 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 376.36 g/mol * 1000 mg/g = 3.76 mg

  • Procedure:

    • Weigh out 3.76 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium (from a 10 mM DMSO Stock)
  • Materials: 10 mM this compound in DMSO, sterile cell culture medium (e.g., DMEM with 10% FBS, pre-warmed to 37°C), sterile polypropylene tubes.

  • Procedure:

    • Perform a serial dilution. First, prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 990 µL of cell culture medium. This results in a 100 µM solution in a medium containing 1% DMSO.

    • For your final working solution, further dilute this intermediate stock. For example, to make a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration will be 0.1%.

    • Always add the stock solution to the medium while gently vortexing to ensure rapid dispersal.

    • Use the working solution immediately or store it at 4°C for short-term use, checking for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution start Start: Weigh this compound Powder solubilize Add Aqueous Buffer or Co-solvent start->solubilize check_sol Check for Complete Dissolution solubilize->check_sol dissolved Solution Ready for Use check_sol->dissolved Yes troubleshoot Troubleshoot Solubility Issue check_sol->troubleshoot No ph_adjust Adjust pH > 6.0 troubleshoot->ph_adjust sonicate Apply Sonication troubleshoot->sonicate co_solvent Use Co-solvent (e.g., DMSO) troubleshoot->co_solvent ph_adjust->solubilize sonicate->solubilize co_solvent->solubilize signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) reuptake 5-HT Reuptake serotonin->reuptake receptor 5-HT Receptors serotonin->receptor sert SERT (Serotonin Transporter) reuptake->sert signal Postsynaptic Signaling receptor->signal adoxosidic This compound (SERT Enhancer) adoxosidic->sert Enhances Activity

References

Technical Support Center: Optimizing HPLC Parameters for Adoxosidic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of Adoxosidic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: Based on methods for structurally similar iridoid glycosides, a good starting point for separating this compound is using a C18 reversed-phase column with a gradient elution. The mobile phase can consist of water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) as mobile phase A and acetonitrile or methanol as mobile phase B. A typical detection wavelength is in the range of 235-240 nm.[1][2][3]

Q2: Why is an acidic modifier added to the mobile phase?

A2: Adding an acid to the mobile phase, such as phosphoric acid or formic acid, helps to suppress the ionization of the carboxylic acid group in this compound.[1][4] This results in a more hydrophobic molecule, leading to better retention on a reversed-phase column and improved peak shape by minimizing tailing.

Q3: What type of column is most suitable for this compound separation?

A3: A C18 column is the most commonly used and generally suitable stationary phase for the separation of iridoid glycosides like this compound.[1][3][5] These columns provide the necessary hydrophobicity to retain these relatively polar compounds.

Q4: Can I use an isocratic method instead of a gradient?

A4: While an isocratic method might be possible, a gradient elution is often preferred for separating components in a complex mixture or when dealing with compounds that have a broad range of polarities.[1] A gradient allows for the elution of a wider range of compounds with better resolution and peak shape in a reasonable timeframe.

Q5: What is the optimal detection wavelength for this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and provides systematic solutions.

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.- Ensure the mobile phase pH is sufficiently low (around 2.5-3.5) by adding 0.1% phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group. - Use a high-purity, end-capped C18 column.
Poor Resolution Inadequate separation between this compound and other components.- Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity. - Ensure the column is not overloaded; reduce the injection volume or sample concentration.[6]
Variable Retention Times Fluctuation in mobile phase composition; Temperature variations; Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[6] - Use a column oven to maintain a constant temperature. - Check for leaks in the HPLC system. - If the column is old or has been used with harsh conditions, replace it.
No/Low Peak Signal Incorrect detection wavelength; Sample degradation; Low sample concentration.- Verify the UV detector wavelength is set appropriately (start around 235-240 nm). - Ensure the sample is fresh and has been stored correctly. - Increase the sample concentration or injection volume.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing); Precipitated buffer.- Check for and remove any blockages in the system. - Filter all samples and mobile phases before use. - If using a buffer, ensure it is fully dissolved and miscible with the organic solvent to prevent precipitation.[7]

Experimental Protocol: HPLC Separation of this compound

This protocol provides a detailed methodology for the separation of this compound based on established methods for similar iridoid glycosides.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • This compound standard.

  • HPLC-grade water, acetonitrile, and/or methanol.

  • Phosphoric acid or formic acid.

2. Preparation of Mobile Phase:

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol. Filter through a 0.45 µm membrane filter and degas.

3. Chromatographic Conditions:

Parameter Recommended Setting
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile or Methanol
Gradient Start with a linear gradient of 10-40% B over 20 minutes. This can be optimized based on the resulting chromatogram.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (or the determined λmax of this compound)
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 90% A: 10% B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and run the gradient program.

  • Identify the this compound peak by comparing the retention time with that of the standard.

Visualizations

Experimental Workflow for this compound HPLC Analysis

experimental_workflow prep_mobile_phase Prepare Mobile Phases (A: 0.1% Acid in Water, B: ACN/MeOH) equilibrate_column Equilibrate C18 Column prep_mobile_phase->equilibrate_column prep_sample Prepare this compound Sample (Dissolve and Filter) inject_sample Inject Sample prep_sample->inject_sample equilibrate_column->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peak Detect at 235 nm run_gradient->detect_peak analyze_data Analyze Data (Retention Time, Peak Area) detect_peak->analyze_data troubleshooting_resolution start Poor Peak Resolution check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Action: Make gradient shallower check_gradient->adjust_gradient No check_organic Have you tried a different organic solvent? check_gradient->check_organic Yes end Resolution Improved adjust_gradient->end change_organic Action: Switch from ACN to MeOH (or vice versa) check_organic->change_organic No check_overload Is the column overloaded? check_organic->check_overload Yes change_organic->end reduce_load Action: Reduce injection volume or sample concentration check_overload->reduce_load Yes check_overload->end No reduce_load->end

References

How to prevent the degradation of Adoxosidic acid during storage.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adoxosidic Acid Stability and Handling

This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light. If the compound is in a solvent, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month, also with protection from light.

Q2: How does pH affect the stability of this compound?

This compound, like many iridoid glycosides, is susceptible to degradation in alkaline conditions. Strong alkaline solutions can lead to the hydrolysis of ester bonds within the molecule. It is advisable to maintain a neutral to slightly acidic pH for solutions containing this compound.

Q3: Is this compound sensitive to light?

Yes, exposure to light can potentially lead to the degradation of this compound. It is crucial to store the compound in a light-protected container, such as an amber vial, and to minimize its exposure to light during experiments.

Q4: What are the visible signs of this compound degradation?

Visual signs of degradation can include a change in color of the solid compound or the solution, or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like HPLC to assess the purity and stability of the compound, especially after prolonged storage or exposure to stress conditions.

Q5: Can I store this compound at room temperature for a short period?

While short-term exposure to room temperature may not cause immediate and significant degradation, it is not recommended for storage. For optimal stability, always store this compound at the recommended low temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment Degradation of this compound due to improper storage or handling.Verify the storage conditions (temperature, light protection). Prepare fresh solutions from a properly stored stock. Assess the purity of the stock using a suitable analytical method like HPLC.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound into one or more degradation products.Review the pH of the solvent and the storage conditions. The presence of new peaks suggests degradation. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent experimental results Instability of this compound in the experimental buffer or medium.Check the pH and temperature of the experimental medium. If the medium is alkaline or at an elevated temperature, consider adjusting the conditions or minimizing the incubation time to reduce degradation.

Quantitative Data on Iridoid Glycoside Stability

Table 1: Degradation of Structurally Related Iridoid Glycosides under Different pH Conditions after 30 hours. [1]

CompoundpH 2pH 4pH 6pH 8pH 10pH 12
Geniposidic acid (GPA) StableStableStableStableStableStable
Ulmoidoside A (UA) StableStableStableStableMinor DegradationSignificant Degradation
Ulmoidoside C (UC) StableStableStableStableSignificant DegradationComplete Degradation
Ulmoidoside D (UD) Minor DegradationStableStableMinor DegradationSignificant DegradationComplete Degradation

Disclaimer: This data is for iridoid glycosides structurally related to this compound and should be used as a general guide. Specific stability testing for this compound is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Start with a low percentage of Solvent B and gradually increase it over the run time to elute compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_solution Assess Solution Preparation and Handling (pH, solvent, light exposure) start->check_solution hplc_analysis Perform HPLC Analysis on Stock Solution check_storage->hplc_analysis check_solution->hplc_analysis pure Purity is High (>98%) No significant degradation peaks hplc_analysis->pure Purity OK degraded Purity is Low or Degradation Peaks are Present hplc_analysis->degraded Degradation Detected investigate_protocol Investigate Experimental Protocol for Stress Factors (incubation time, temperature, buffer pH) pure->investigate_protocol discard Discard Old Stock and Prepare Fresh Solution degraded->discard end_revise Revise Experimental Protocol and Re-test discard->end_revise end_ok Proceed with Experiment investigate_protocol->end_ok G cluster_0 Cytoplasm cluster_1 Nucleus adoxosidic_acid This compound ikk IKK Complex adoxosidic_acid->ikk inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_ikb NF-κB-IκBα Complex nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocation dna DNA nfkb_n->dna binds to pro_inflammatory_genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) dna->pro_inflammatory_genes transcription

References

Addressing batch-to-batch variability of commercial Adoxosidic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Adoxosidic acid. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?

A1: Inconsistent results are a common challenge when working with natural product-derived compounds and can often be attributed to batch-to-batch variability. This variability can manifest in several ways:

  • Purity: The percentage of this compound may differ between batches.

  • Impurity Profile: The type and concentration of impurities can vary. Some impurities may be structurally related to this compound and have their own biological activity, leading to off-target effects.

  • Degradation Products: Improper storage or handling can lead to the formation of degradation products that may interfere with your assay.

  • Residual Solvents: Different manufacturing processes may leave behind different types or amounts of residual solvents, which could affect cell viability or assay performance.

We recommend a systematic approach to troubleshooting, starting with the analytical characterization of each batch.

Q2: What are the recommended methods for assessing the quality and consistency of different this compound batches?

A2: A multi-pronged analytical approach is recommended to thoroughly characterize each batch.[1][2][3] Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound and to quantify known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the chemical structures of impurities and degradation products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of this compound and to provide an overall "fingerprint" of the batch, which can be compared to a reference standard.[1][3]

  • Karl Fischer Titration: To determine the water content, which can vary between batches and affect the accurate weighing of the compound.

Q3: How should I prepare and store this compound to minimize degradation?

A3: this compound should be stored at -20°C and protected from light. For preparing stock solutions, it is recommended to dissolve the solid in a suitable organic solvent, such as DMSO or ethanol, and store these solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in your specific experimental buffer should be determined empirically.

Q4: What is the known mechanism of action for this compound?

A4: this compound is known to be a serotonin transporter (SERT) enhancer. SERT is a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] By enhancing the activity of SERT, this compound is thought to increase the clearance of serotonin from the synapse. This mechanism is of interest in research related to mood disorders.[5][6][7]

Troubleshooting Guide

Issue 1: Reduced or no activity of a new batch of this compound compared to a previous batch.

  • Possible Cause: Lower purity of the new batch.

  • Troubleshooting Steps:

    • Request the Certificate of Analysis (CoA) for both the old and new batches from the supplier. Compare the purity values.

    • Perform an in-house purity assessment using HPLC.

    • If the purity is confirmed to be lower, adjust the concentration of the new batch to match the concentration of the active compound used from the old batch.

Issue 2: Unexpected or off-target effects observed with a new batch.

  • Possible Cause: Presence of bioactive impurities.

  • Troubleshooting Steps:

    • Analyze the impurity profile of the new batch using LC-MS to identify any new or significantly increased impurities compared to the previous batch.

    • If possible, fractionate the new batch using preparative HPLC to isolate the main compound and the impurities.

    • Test the biological activity of the isolated fractions to determine if the off-target effects are due to the impurities.

Issue 3: Poor solubility of a new batch in the recommended solvent.

  • Possible Cause: Different crystalline form (polymorphism) or higher levels of insoluble impurities.

  • Troubleshooting Steps:

    • Try gentle warming or sonication to aid dissolution.

    • Analyze the batch using techniques like X-ray powder diffraction (XRPD) to check for polymorphism.

    • Filter the solution through a 0.22 µm filter before use to remove any insoluble matter.

Data Presentation

Table 1: Hypothetical Batch-to-Batch Variability of Commercial this compound

ParameterBatch ABatch BBatch CRecommended Specification
Purity (HPLC, %) 98.595.299.1≥ 98.0
Impurity 1 (%) 0.82.10.5≤ 1.0
Impurity 2 (%) 0.31.50.1≤ 0.5
Unknown Impurities (%) 0.41.20.3≤ 0.5
Water Content (%) 0.21.50.1≤ 1.0
In Vitro Potency (IC50, µM) 1.23.51.11.0 - 1.5

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL.

Protocol 2: In Vitro SERT Activity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Cell Culture: Use a cell line stably expressing human SERT (e.g., HEK293-hSERT).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in assay buffer to the desired concentrations.

  • Assay Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Wash the cells with pre-warmed assay buffer. c. Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. d. Add a fluorescent or radiolabeled SERT substrate (e.g., [³H]-Serotonin or a fluorescent substrate like ASP+) and incubate for a specific time (e.g., 10 minutes) at 37°C. e. Stop the uptake by washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the amount of substrate taken up using a suitable plate reader or scintillation counter.

  • Data Analysis: Calculate the rate of serotonin uptake for each concentration of this compound. Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal enhancement of SERT activity.

Visualizations

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-HT_syn 5-HT Synthesis 5-HT_vesicle Vesicular Storage 5-HT_syn->5-HT_vesicle Tryptophan Hydroxylase 5-HT_release 5-HT Release 5-HT_vesicle->5-HT_release 5-HT_synapse 5-HT 5-HT_release->5-HT_synapse SERT SERT 5-HT_reuptake 5-HT Reuptake SERT->5-HT_reuptake Adoxosidic_acid This compound Adoxosidic_acid->SERT Enhances 5-HT_synapse->5-HT_reuptake Clearance 5-HT_receptor 5-HT Receptor 5-HT_synapse->5-HT_receptor Signal_transduction Signal Transduction 5-HT_receptor->Signal_transduction Neuronal_response Neuronal Response Signal_transduction->Neuronal_response

Caption: this compound enhances SERT-mediated serotonin reuptake.

Experimental_Workflow Start Start Receive_batches Receive this compound Batches (A, B, C) Start->Receive_batches Analytical_QC Analytical QC (HPLC, LC-MS, NMR) Receive_batches->Analytical_QC Compare_data Compare Data to CoA and Previous Batches Analytical_QC->Compare_data Proceed Proceed with In Vitro Assay Compare_data->Proceed Data OK Troubleshoot Troubleshoot (e.g., Adjust Concentration) Compare_data->Troubleshoot Discrepancy In_vitro_assay SERT Activity Assay Proceed->In_vitro_assay Troubleshoot->Proceed Analyze_results Analyze and Compare Potency (EC50) In_vitro_assay->Analyze_results Consistent Results Consistent? Analyze_results->Consistent End End Consistent->End Yes Contact_support Contact Technical Support Consistent->Contact_support No

Caption: Workflow for assessing this compound batch variability.

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adoxosidic Acid Bioassays

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize interference in bioassays involving this compound and other natural product extracts.

Frequently Asked Questions (FAQs)

Category 1: General Plate-Based & Cell-Based Bioassay Interference

Question 1: I am observing high background noise and low signal-to-noise ratio in my plate-based bioassay (e.g., ELISA, cell viability). What are the common causes and how can I troubleshoot this?

Answer: High background in plate-based assays can obscure results and reduce assay sensitivity. This issue often stems from non-specific binding of antibodies or reagents, contamination, or suboptimal assay conditions.

Common Causes & Solutions:

  • Insufficient Blocking: The blocking buffer's role is to bind to all available non-specific sites on the plate, preventing antibodies or detection reagents from adhering to them. If blocking is inadequate, the background will be high.[1]

    • Solution: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA or non-fat milk). You can also try extending the blocking incubation time or including a gentle shaking step.[2]

  • Inadequate Washing: Washing steps are critical for removing unbound reagents.[1] Insufficient washing leaves residual components that contribute to the background signal.[3]

    • Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of the wash buffer after each step. Adding a short soaking period (30-60 seconds) during each wash can also be effective.[1][2]

  • Reagent Concentration: Using excessively high concentrations of primary or secondary antibodies, or detection reagents, can lead to non-specific binding and high background.[1]

    • Solution: Optimize the concentration of your antibodies and detection reagents by performing a titration experiment to find the optimal balance between signal and background.

  • Contamination: Microbial contamination of buffers or reagents can introduce enzymes (like peroxidases) that generate a background signal.[3][4] Cross-contamination between wells is also a common issue.[3][4]

    • Solution: Use sterile, fresh buffers. Handle reagents in a clean environment and use fresh pipette tips for each sample and reagent.[4] Ensure plate sealers are used correctly to prevent cross-well contamination.[3]

  • Sample Matrix Effects: Components within the this compound extract (e.g., endogenous enzymes, fats, other phytochemicals) may interfere with the assay.[4]

    • Solution: Pre-treat samples to remove interfering substances. This may involve filtration, centrifugation, or solid-phase extraction (SPE) cleanup steps.[4]

high_background_troubleshooting

Caption: Ion suppression due to competition between analyte and matrix components in the ESI source.

Category 3: Sample Preparation & Stability

Question 3: What are the best practices for preparing a plant extract containing this compound to minimize assay interference?

Answer: Proper sample preparation is the most critical step to ensure reliable bioassay results. The goal is to efficiently extract this compound while removing other phytochemicals that could interfere with the assay.

  • Initial Extraction:

    • Solvent Selection: Choose a solvent system that maximizes the solubility of this compound while minimizing the extraction of interfering compounds (e.g., lipids, chlorophyll). A common starting point is a hydroalcoholic solvent like 70-80% ethanol or methanol.

    • Method: Techniques like maceration, sonication, or Soxhlet extraction can be used. The choice depends on the plant material and stability of the compound. After extraction, the crude extract should be filtered and the solvent removed under reduced pressure.

  • Extract Cleanup (Fractionation):

    • Liquid-Liquid Partitioning: The dried crude extract can be re-dissolved and partitioned between immiscible solvents (e.g., hexane, ethyl acetate, butanol, and water) to separate compounds based on polarity. This is a powerful way to remove highly nonpolar (lipids, chlorophyll) or highly polar (sugars, salts) interferences.

    • Solid-Phase Extraction (SPE): This is a highly effective cleanup method. The extract is passed through a cartridge containing a solid adsorbent (e.g., C18 for reversed-phase, silica for normal-phase). Interfering compounds can be washed away before the fraction containing this compound is eluted with a stronger solvent.

Question 4: My bioassay results are inconsistent over time. Could the stability of this compound be the issue?

Answer: Yes, chemical instability can lead to poor reproducibility. Natural products can degrade due to factors like pH, temperature, light, and enzymatic activity. [5][6]

  • pH Stability: The stability of compounds with functional groups like esters or lactams can be highly pH-dependent. It is crucial to determine the optimal pH range for storing your extracts and for conducting your bioassay.

  • Temperature and Light: Store stock solutions and extracts at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials. [6]Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Purity of Solvents: Using high-purity solvents is essential, as impurities can catalyze degradation reactions.

  • Recommendation: If instability is suspected, perform a stability study. Analyze the concentration of this compound in your extract under different storage conditions (e.g., temperature, time) using a validated analytical method like HPLC or LC-MS.

Experimental Protocols

Protocol 1: General Sample Preparation of a Plant Extract for Bioassay
  • Grinding: Grind dried plant material to a fine powder (e.g., 40-60 mesh) to increase surface area for extraction.

  • Extraction: Macerate 10 g of powdered material in 100 mL of 80% methanol with agitation for 24 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and re-extract the plant residue two more times.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator at ≤40°C to yield the crude extract.

  • SPE Cleanup (C18 Cartridge):

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Dissolve 50 mg of the crude extract in 1 mL of 10% methanol and load it onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove highly polar impurities.

    • Elute the fraction containing this compound with 5 mL of 80% methanol.

    • Dry the eluted fraction under a stream of nitrogen.

  • Stock Solution: Reconstitute the dried, cleaned extract in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 50 mg/mL). Store at -80°C in small aliquots.

Signaling Pathway Visualization

Many natural products are evaluated for their effects on key cellular signaling pathways involved in inflammation, proliferation, and apoptosis. The PI3K/AKT pathway is a central regulator of these processes and a common target for drug discovery.

PI3K_AKT_Pathway Representative PI3K/AKT Signaling Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Adoxosidic_Acid This compound (Hypothetical Target) Adoxosidic_Acid->PI3K Inhibits?

Caption: A representative diagram of the PI3K/AKT pathway, a common target for natural products.

References

Refining the purification process of Adoxosidic acid to remove impurities.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification process of Adoxosidic acid. The following information is based on general principles of natural product chemistry and purification of acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the purification of this compound from Nardostachys jatamansi?

A1: While specific impurity profiles for this compound are not extensively documented in publicly available literature, impurities in natural product extracts typically include:

  • Structurally related analogs: Other iridoids and secoiridoids with similar chemical structures.

  • Pigments: Chlorophylls and carotenoids, especially in initial crude extracts.

  • Tannins and Phenolic compounds: These are common in plant extracts and can interfere with purification.

  • Sugars and Polysaccharides: Highly polar compounds that may co-extract.[1]

  • Fatty acids and Lipids: Non-polar compounds that are often present.

  • Degradation products: this compound may degrade due to pH instability, enzymatic activity, or temperature.[2][3]

Q2: What storage conditions are recommended for this compound to minimize degradation?

A2: For long-term storage, it is recommended to store this compound at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[4] If dissolved in a stock solution, it should be used within the specified timeframe to ensure stability.[4]

Q3: How can I remove highly polar impurities from my this compound sample?

A3: Highly polar impurities, such as sugars and salts, can often be removed using a normal-phase chromatography strategy. A non-polar mobile phase will elute your compound of interest while retaining the highly polar impurities on the stationary phase. Alternatively, a liquid-liquid extraction with a non-polar solvent may partition this compound into the organic phase, leaving highly polar impurities in the aqueous phase.

Q4: What are the potential challenges when using chromatography for this compound purification?

A4: Challenges in chromatographic purification include:

  • Peak tailing: Due to the carboxylic acid group, this compound may exhibit peak tailing on silica gel. Adding a small amount of a modifying acid (e.g., acetic acid or formic acid) to the mobile phase can often mitigate this.

  • Co-elution of impurities: Structurally similar impurities may have similar retention times, making separation difficult. This may require optimization of the mobile phase, stationary phase, or using a different chromatography technique (e.g., reversed-phase HPLC).

  • Irreversible adsorption: The compound may strongly adhere to the stationary phase, leading to low recovery.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of this compound after purification. 1. Incomplete extraction from the plant material.2. Degradation of the compound during extraction or purification.3. Irreversible adsorption onto the chromatography column.4. Suboptimal chromatography conditions leading to product loss in side fractions.1. Optimize the extraction solvent, temperature, and time.2. Work at lower temperatures and avoid extreme pH conditions. Use fresh solvents.3. Deactivate the stationary phase (e.g., with an acid wash for silica) or use a different stationary phase (e.g., C18).4. Carefully analyze all fractions by TLC or HPLC to track the product.
Presence of unknown peaks in the final product's HPLC chromatogram. 1. Co-eluting impurities with similar polarity.2. On-column degradation or reaction.3. Contamination from solvents or glassware.1. Optimize the HPLC method (gradient, mobile phase composition, column chemistry). Consider preparative HPLC for final polishing.2. Check the stability of this compound under the chromatographic conditions.3. Use high-purity solvents and ensure all glassware is scrupulously clean.
Poor peak shape (tailing) in chromatography. The carboxylic acid group is interacting with the stationary phase (e.g., silanol groups on silica gel).Add a small percentage of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.
The purified this compound is colored. Presence of pigment impurities (e.g., chlorophylls, carotenoids).Pre-treat the crude extract with activated charcoal or perform a preliminary purification step using a non-polar solvent wash to remove non-polar pigments.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This is a generalized protocol and may require optimization based on the specific crude extract.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial mobile phase solvent.

    • Pour the slurry into a glass column and allow it to pack uniformly.

    • Wash the packed column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, use a dry loading technique by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding it to the top of the column.

  • Elution:

    • Start with a less polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate, then methanol). A suggested gradient could be from 100% ethyl acetate to 90:10 ethyl acetate:methanol.

    • To improve peak shape and prevent tailing, consider adding 0.1% formic acid or acetic acid to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Potential solvents could include ethyl acetate, acetone, or mixtures with a non-polar solvent like hexane.

  • Dissolution:

    • Dissolve the partially purified this compound in a minimal amount of the hot solvent.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Example of Column Chromatography Optimization Data

Run Stationary Phase Mobile Phase System Yield (%) Purity (%) Notes
1Silica Gel 60Hexane:Ethyl Acetate (Gradient)4585Significant peak tailing observed.
2Silica Gel 60Ethyl Acetate:Methanol (Gradient)5592Improved purity.
3Silica Gel 60Ethyl Acetate:Methanol + 0.1% Formic Acid (Gradient)5297Sharp peaks, good separation.
4C18 Reversed-PhaseWater:Acetonitrile + 0.1% Formic Acid (Gradient)6098Best purity achieved.

Table 2: Example of Recrystallization Solvent Screening

Solvent System Solubility (Hot) Solubility (Cold) Crystal Formation Purity (%)
Ethyl AcetateHighModerateSmall needles95
AcetoneHighHighNo crystals-
Ethyl Acetate:Hexane (1:1)ModerateLowWell-formed crystals98
MethanolHighHighNo crystals-

Visualizations

Purification_Workflow Crude_Extract Crude Extract of Nardostachys jatamansi Liquid_Liquid Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Crude_Extract->Liquid_Liquid Column_Chromatography Normal Phase Column Chromatography (Silica Gel) Liquid_Liquid->Column_Chromatography Organic Phase Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Recrystallization Recrystallization Pooling->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Impurity_Check Purity Check (HPLC, NMR, MS) Final_Product->Impurity_Check

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity Detected Check_Tailing Is there peak tailing in chromatography? Start->Check_Tailing Add_Acid Add 0.1% Formic/Acetic Acid to mobile phase Check_Tailing->Add_Acid Yes Check_Coelution Are there co-eluting peaks? Check_Tailing->Check_Coelution No Add_Acid->Check_Coelution Optimize_Method Optimize chromatography method: - Change solvent gradient - Try different stationary phase Check_Coelution->Optimize_Method Yes Check_Degradation Is degradation suspected? Check_Coelution->Check_Degradation No Optimize_Method->Check_Degradation Control_Conditions Control temperature and pH during purification Check_Degradation->Control_Conditions Yes End Purity Improved Check_Degradation->End No Control_Conditions->End

Caption: Troubleshooting logic for low purity of this compound.

References

Improving the stability of Adoxosidic acid in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adoxosidic acid. The information provided is designed to help you anticipate and address stability issues in different solvent systems during your experiments.

Frequently Asked Questions (FAQs)

Q1: I need to dissolve my this compound for an experiment. Which organic solvent should I choose for the best stability?

A2: For short-term use (a few hours to a day) at room temperature, high-purity methanol, ethanol, and acetonitrile are generally suitable solvents for iridoid glycosides like this compound. For longer-term storage, DMSO is a common choice, but it is crucial to use anhydrous DMSO and store it at -20°C or -80°C to minimize degradation. Protic solvents like methanol and ethanol may participate in hydrolysis over extended periods, especially in the presence of trace amounts of acid or base.

Q2: My this compound solution in methanol has turned a yellowish color after a few days on the benchtop. What could be the cause?

A2: The color change could indicate degradation of this compound. Iridoid glycosides can be sensitive to light, temperature, and oxidation over time.[1] Leaving the solution at room temperature for an extended period can lead to slow degradation. It is always recommended to prepare fresh solutions for your experiments. If storage is necessary, protect the solution from light and store it at a low temperature (4°C for short-term, -20°C or -80°C for long-term).

Q3: I am using DMSO to prepare a stock solution of this compound for cell-based assays. What precautions should I take?

A3: When using DMSO, it is critical to use a high-purity, anhydrous grade. Water in DMSO can promote the hydrolysis of this compound over time. Portions of your stock solution should be stored in tightly sealed vials at -20°C or -80°C to minimize water absorption and degradation. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Q4: Can I heat my this compound solution to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Iridoid glycosides can be susceptible to thermal degradation. If you need to warm the solution, do so for the shortest time possible and at the lowest effective temperature.

Q5: How does the pH of my solvent mixture affect the stability of this compound?

A5: this compound, being an iridoid glycoside, is expected to be most stable in neutral to slightly acidic conditions (pH 4-6). Strong acidic or alkaline conditions can lead to the hydrolysis of the glycosidic bond and other ester functionalities, causing rapid degradation.[1] Be mindful of the potential pH of your solvent mixtures, especially when using additives or buffers.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Steps
Degradation of this compound in solution 1. Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment. 2. Check solvent purity: Ensure you are using high-purity, anhydrous solvents. 3. Control temperature: Avoid exposing solutions to high temperatures. Store stock solutions at -20°C or -80°C. 4. Protect from light: Store solutions in amber vials or protect them from light. 5. Perform a stability check: If you suspect degradation, analyze your stock solution by HPLC to check for the appearance of degradation products.
Precipitation of this compound 1. Verify solubility: Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system. 2. Gentle warming: Briefly and gently warm the solution to aid dissolution, but do not overheat. 3. Sonication: Use a sonicator to help dissolve the compound.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Solvent-induced degradation 1. Analyze a freshly prepared sample: Compare the chromatogram of a freshly prepared solution with that of an older solution to identify new peaks. 2. Change the solvent: Prepare a fresh solution in a different high-purity solvent (e.g., switch from methanol to acetonitrile) and re-analyze. 3. Perform a forced degradation study: Intentionally degrade a sample of this compound under acidic, basic, oxidative, and thermal stress to identify potential degradation products. This can help in identifying the unknown peaks in your experimental samples.
Contaminated solvent 1. Use a fresh bottle of solvent: Open a new bottle of high-purity solvent and prepare a fresh solution. 2. Analyze a solvent blank: Inject a sample of the solvent alone to check for any contaminants that may be co-eluting with your compound of interest.

Quantitative Data on the Stability of Structurally Related Iridoid Glycosides

Table 1: Stability of Aucubin (an Iridoid Glycoside) in Acidic Aqueous Solutions at 37°C

pH Half-life (hours)
1.25.02
1.65.78
2.014.84
>3.0> 48
Data extrapolated from a study on aucubin degradation.[1]

Table 2: General Stability of Iridoid Glycosides in Common Laboratory Solvents (Qualitative)

Solvent Room Temperature (Short-term, <24h) Refrigerated (4°C, several days) Frozen (-20°C or -80°C, long-term) Potential Issues
Methanol Generally StableModerately StableStablePotential for esterification or hydrolysis over time.
Ethanol Generally StableModerately StableStableSimilar to methanol, potential for slow reactions.
DMSO Moderately StableStableVery StableMust be anhydrous; susceptible to water absorption.
Acetonitrile StableStableVery StableGenerally inert and a good choice for stability.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for various time points (e.g., 1, 3, 7 days).

    • Photolytic Degradation: Expose the stock solution in a photostable container to UV light (e.g., 254 nm) for various time points.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, dilute it to a suitable concentration, and analyze it using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation of this compound and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare this compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (60°C) A->E F Time-point Sampling B->F C->F D->F E->F G HPLC Analysis F->G H Data Interpretation G->H

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway Adoxosidic_Acid This compound Hydrolysis Hydrolysis (Acid/Base/Enzyme) Adoxosidic_Acid->Hydrolysis Oxidation Oxidation Adoxosidic_Acid->Oxidation Epimerization Epimerization Adoxosidic_Acid->Epimerization Aglycone Aglycone + Glucose Hydrolysis->Aglycone Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products Epimers Epimers Epimerization->Epimers

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Adoxosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Adoxosidic acid in animal studies. Given the limited specific data on this compound, this guide focuses on established and effective strategies for improving the bioavailability of poorly soluble, acidic natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural compound that can be extracted from plants such as Nardostachys jatamansi. It has been identified as a serotonin reuptake transporter (SERT) enhancer, suggesting its potential for use in antidepressant research.[1]

Q2: What are the likely challenges in achieving good oral bioavailability for this compound?

As an acidic compound with a relatively complex structure, this compound is predicted to have poor aqueous solubility.[1] Challenges in its oral bioavailability are likely to stem from low solubility and dissolution rate in the gastrointestinal fluids, and potentially low permeability across the intestinal epithelium.[2][3] Many natural compounds also face challenges with first-pass metabolism.[4][5]

Q3: What are the primary formulation strategies to consider for enhancing the oral bioavailability of this compound?

Key strategies focus on improving its solubility and dissolution rate. These include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[6]

  • pH Modification and Salt Formation: As a weak acid, its solubility can be increased by adjusting the pH of the formulation or by forming a more soluble salt.[7][8]

  • Use of Co-solvents and Solubilizers: Incorporating co-solvents or surfactants can enhance solubility.[7]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can create an amorphous form with improved solubility.[7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[2][8]

  • Nanotechnology: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation and enhance its uptake.[9][10]

Q4: How can I select the best formulation strategy for my animal study?

The choice of strategy depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the animal model being used. A tiered approach is often effective, starting with simpler methods like pH modification and micronization before moving to more complex formulations like solid dispersions or lipid-based systems. Pre-formulation studies to determine solubility in different media are crucial.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals. Poor and erratic absorption due to low solubility. Food effects influencing dissolution and absorption.1. Administer the formulation to fasted animals to reduce food-related variability. 2. Improve the formulation to ensure complete dissolution in the GI tract (e.g., use a self-emulsifying system or a solid dispersion). 3. Increase the homogeneity of the formulation.
Low Cmax (peak plasma concentration) despite a high dose. Incomplete dissolution of the compound in the GI tract. Low permeability across the intestinal wall.1. Conduct in vitro dissolution studies with the formulation to ensure it releases the drug as expected. 2. Consider strategies to enhance permeability, such as the inclusion of permeation enhancers (use with caution and appropriate toxicity studies). 3. Reduce particle size to the nanoscale to potentially increase both dissolution and direct uptake.
Low overall exposure (AUC) and low calculated bioavailability (F%). Poor solubility and/or significant first-pass metabolism in the liver.[4][5]1. Focus on formulations that present the drug in a solubilized state to maximize absorption (e.g., lipid-based systems).[8] 2. Investigate the metabolic stability of this compound in liver microsomes to quantify the extent of first-pass metabolism. 3. Consider formulation strategies that can reduce first-pass metabolism, such as lymphatic transport via lipid-based formulations.
Precipitation of the compound observed in the formulation upon standing. The formulation is a supersaturated system that is not stable.1. Incorporate precipitation inhibitors (polymers) into the formulation to maintain a supersaturated state. 2. Reformulate to a more stable system, such as a solid dispersion or a lipid-based formulation where the drug is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound
  • Objective: To increase the surface area and dissolution rate by reducing particle size.

  • Materials: this compound, 0.5% w/v hydroxypropyl methylcellulose (HPMC) solution, milling apparatus (e.g., ball mill or jet mill).

  • Procedure:

    • Coarsely grind this compound using a mortar and pestle.

    • Transfer the powder to the milling apparatus.

    • Mill the powder according to the manufacturer's instructions to achieve the desired particle size range (e.g., 1-10 µm).

    • Verify particle size using laser diffraction or microscopy.

    • Suspend the micronized powder in the 0.5% HPMC solution at the desired concentration for oral gavage. HPMC acts as a suspending agent.

Protocol 2: Formulation of this compound as a Solid Dispersion
  • Objective: To enhance solubility by converting the crystalline drug into an amorphous state within a polymer matrix.

  • Materials: this compound, a water-soluble polymer (e.g., povidone K30, Soluplus®), organic solvent (e.g., methanol, acetone), rotary evaporator.

  • Procedure:

    • Dissolve this compound and the chosen polymer in the organic solvent in a 1:4 drug-to-polymer ratio.

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • A thin film will form on the wall of the flask. Further dry this film under vacuum to remove residual solvent.

    • Scrape the solid dispersion from the flask and grind it into a fine powder.

    • Characterize the solid dispersion for amorphicity using techniques like DSC or XRD.

    • For administration, the powder can be suspended in water or an appropriate vehicle.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To present this compound in a solubilized form that spontaneously forms an emulsion in the GI tract.

  • Materials: this compound, an oil (e.g., Labrafac™ PG), a surfactant (e.g., Kolliphor® RH 40), and a co-surfactant (e.g., Transcutol® HP).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.

    • Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable emulsion.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the predetermined ratio.

    • Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

    • To test the self-emulsification properties, add a small amount of the SEDDS formulation to water and observe the spontaneous formation of a fine emulsion.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 124.0 ± 1.5350 ± 85100 (Reference)
Micronized Suspension120 ± 282.5 ± 1.0980 ± 150280
Solid Dispersion350 ± 651.5 ± 0.52100 ± 320600
SEDDS680 ± 1101.0 ± 0.54500 ± 5501285

Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Animal Study solubility Solubility & Permeability Assessment micronization Micronization solubility->micronization solid_dispersion Solid Dispersion solubility->solid_dispersion sedds SEDDS solubility->sedds stability pH & Metabolic Stability stability->solid_dispersion stability->sedds dissolution Dissolution Testing micronization->dissolution solid_dispersion->dissolution emulsification Emulsification Grade sedds->emulsification dosing Oral Administration to Rats dissolution->dosing emulsification->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc

Caption: Experimental workflow for enhancing oral bioavailability.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) reuptake 5-HT Reuptake serotonin->reuptake receptor 5-HT Receptor serotonin->receptor sert SERT reuptake->sert signal Increased Signal Transduction receptor->signal adoxosidic_acid This compound adoxosidic_acid->sert Enhances

Caption: Hypothetical signaling pathway for this compound as a SERT enhancer.

References

Validation & Comparative

Validating the SERT-Enhancing Activity of Adoxosidic Acid In Vivo: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo antidepressant-like effects of a SERT-enhancing fraction containing Adoxosidic acid, derived from Nardostachys jatamansi, against the well-established Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine. The data presented is compiled from preclinical studies employing standardized behavioral models of depression in rodents.

Executive Summary

Depression is a significant global health concern, and the serotonin transporter (SERT) is a key target for antidepressant therapies. While SSRIs, such as Fluoxetine, are a cornerstone of treatment, there is ongoing research into novel compounds with different mechanisms of action. This compound, a natural compound from Nardostachys jatamansi, is a constituent of a fraction (NJFr.01) that has demonstrated SERT-enhancing properties in vitro and antidepressant-like effects in vivo. This guide summarizes the available preclinical data to validate and compare its activity.

The findings from Li et al. (2021) indicate that the SERT-enhancing fraction NJFr.01, containing this compound, significantly reduces immobility time in the Tail Suspension Test (TST), a key indicator of antidepressant efficacy.[1] This effect is achieved without significantly altering locomotor activity in the Open Field Test (OFT), suggesting a specific antidepressant-like action rather than a general stimulant effect.[1] When compared to Fluoxetine, a standard SSRI, the NJFr.01 fraction demonstrates a comparable behavioral profile in these preclinical models.

Comparative Performance Data

The following tables summarize the in vivo performance of the SERT-enhancing fraction NJFr.01 from N. jatamansi and the SSRI Fluoxetine in validated rodent models of depression.

Table 1: Tail Suspension Test (TST) - Immobility Time

Compound/FractionDosageAnimal ModelDuration of Immobility (seconds)% Reduction vs. ControlReference
Vehicle (Control) N/AKunming Mice135.3 ± 15.80%Li R, et al. (2021)
NJFr.01 Fraction 50 mg/kgKunming Mice85.6 ± 12.5~36.7%Li R, et al. (2021)
Vehicle (Control) SalineMRL/MpJ MiceNot specified, baseline0%Hodes et al. (2009)
Fluoxetine 10 mg/kgMRL/MpJ MiceSignificantly reduced vs. salineNot specifiedHodes et al. (2009)[2]

Table 2: Open Field Test (OFT) - Locomotor Activity

Compound/FractionDosageAnimal ModelTotal Distance Traveled (arbitrary units)% Change vs. ControlReference
Vehicle (Control) N/AKunming Mice4501 ± 4520%Li R, et al. (2021)
NJFr.01 Fraction 50 mg/kgKunming Mice4689 ± 512~4.2% (Not significant)Li R, et al. (2021)
Vehicle (Control) SalineC57BL/6 Mice~4000 cm0%David et al. (2009)
Fluoxetine 18 mg/kg/day (chronic)C57BL/6 Mice~4200 cm~5% (Not significant)David et al. (2009)[3]

Experimental Methodologies

The data presented in this guide is based on the following key experimental protocols.

Antidepressant-like Activity of NJFr.01 Fraction
  • Animal Model: Male Kunming mice (18-22 g) were used. The animals were housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: The NJFr.01 fraction was suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered orally (p.o.) to the mice.

  • Tail Suspension Test (TST): One hour after administration of the test compound or vehicle, mice were suspended by their tails from a lever using adhesive tape, approximately 1 cm from the tip of the tail. The duration of immobility was recorded over a 6-minute period.

  • Open Field Test (OFT): Locomotor activity was assessed in a square arena (40 cm x 40 cm x 40 cm). One hour after oral administration of the test compound or vehicle, mice were placed in the center of the arena, and their activity was recorded for 5 minutes. The total distance traveled was analyzed using a video tracking system.

Antidepressant-like Activity of Fluoxetine
  • Animal Model: Male MRL/MpJ mice were utilized for the TST, and C57BL/6 mice were used for the OFT.

  • Drug Administration: Fluoxetine was dissolved in saline and administered via intraperitoneal (i.p.) injection for acute TST studies or in drinking water for chronic OFT studies.

  • Tail Suspension Test (TST): 30 minutes after a single injection of Fluoxetine or saline, mice were suspended by their tails for 6 minutes. Immobility was automatically quantified as the time the animal's movements were below a predefined threshold.[2]

  • Open Field Test (OFT): Following chronic administration of Fluoxetine in drinking water for 28 days, mice were placed in an open field arena. Ambulatory distance was recorded over the session to assess general locomotor activity.[3]

Visualizing the Mechanisms and Workflows

To further elucidate the underlying pathways and experimental designs, the following diagrams are provided.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Synthesis SynapticCleft Serotonin (5-HT) Serotonin->SynapticCleft Release Serotonin_Vesicle Serotonin Serotonin->Serotonin_Vesicle SERT SERT SynapticCleft->SERT Reuptake PostsynapticReceptor 5-HT Receptor SynapticCleft->PostsynapticReceptor Binding NeuronalSignal Antidepressant Effect PostsynapticReceptor->NeuronalSignal Signal Transduction Adoxosidic_Acid This compound (in NJFr.01) Adoxosidic_Acid->SERT Enhances Activity Fluoxetine Fluoxetine (SSRI) Fluoxetine->SERT Inhibits Reuptake

SERT Signaling and Points of Intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Kunming or C57BL/6 Mice) Group_Allocation Random Group Allocation (Vehicle, NJFr.01, Fluoxetine) Animal_Acclimation->Group_Allocation Drug_Admin Drug Administration (Oral Gavage or IP Injection) Group_Allocation->Drug_Admin OFT Open Field Test (OFT) (5 min duration) Drug_Admin->OFT 1 hr post-dose (NJFr.01) TST Tail Suspension Test (TST) (6 min duration) Drug_Admin->TST 1 hr post-dose (NJFr.01) 30 min post-dose (Fluoxetine) OFT_Analysis Analyze Locomotor Activity (Total Distance) OFT->OFT_Analysis TST_Analysis Analyze Immobility Time TST->TST_Analysis Conclusion Comparative Efficacy Assessment OFT_Analysis->Conclusion TST_Analysis->Conclusion

In Vivo Antidepressant Activity Workflow.

References

Comparative Analysis of Adoxosidic Acid from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Adoxosidic acid, an iridoid glycoside with significant therapeutic potential, sourced from the Dwarf Elder (Sambucus ebulus L.) across various geographical regions. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data on the yield, purity, and biological activity of this compound, alongside detailed experimental methodologies.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside found in various parts of Sambucus ebulus. It is recognized for its potential anti-inflammatory and antioxidant properties, making it a compound of interest for pharmaceutical research. The geographical origin of the plant material can significantly influence the concentration and bioactivity of its phytochemicals, including this compound. This guide aims to collate and present available data to facilitate informed decisions in research and development.

Data Summary

While direct comparative studies quantifying this compound from different geographical sources are limited, the existing literature on Sambucus ebulus extracts provides strong evidence for geographical variation in its phytochemical content and biological activity. The following table summarizes representative data on the antioxidant and anti-inflammatory activities of S. ebulus extracts from different plant parts and hints at the variability that can be expected for its individual components like this compound.

Plant PartGeographical Origin/Study ContextBioactivity AssayIC50 Value (µg/mL)Reference
LeavesMazandaran Forest, IranDPPH Radical Scavenging202.50 ± 1.38[1]
FruitNot SpecifiedDPPH Radical Scavenging190.78 ± 0.55[2]
StemNot SpecifiedDPPH Radical Scavenging1.0879 ± 0.0856 (mg/mL)[1]
FruitNot SpecifiedDPPH Radical Scavenging6.3439 ± 0.7177 (mg/mL)[1]
LeavesNot SpecifiedDPPH Radical Scavenging2.400 ± 0.0511 (mg/mL)[1]

Note: The data above pertains to crude extracts and not isolated this compound. It serves to illustrate the variability in bioactivity which is likely influenced by the concentration of active compounds, including this compound.

Experimental Protocols

To facilitate further research and standardization, this section outlines key experimental protocols for the isolation, quantification, and bioactivity assessment of this compound.

Isolation and Purification of this compound

This protocol is based on activity-guided fractionation principles for isolating iridoid glycosides from Sambucus ebulus leaves.

  • Extraction: Dried and powdered leaves of S. ebulus are subjected to Soxhlet extraction with methanol.

  • Fractionation: The crude methanol extract is then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, diethyl ether, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, typically rich in iridoid glycosides, is further purified using column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is essential for the accurate quantification of this compound in plant extracts.

  • Chromatographic System: A C18 reversed-phase analytical column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a formate aqueous buffer (containing 0.8% formic acid, V/V) is effective for separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is set at the maximum absorbance wavelength for this compound.

  • Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[3][4][5][6][7]

Anti-inflammatory Activity Assay: Inhibition of TNF-α Induced VCAM-1 Expression

This assay assesses the potential of this compound to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by Tumor Necrosis Factor-alpha (TNF-α).

  • Cell Culture: HUVECs are cultured to confluence in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation with TNF-α.

  • Analysis: The expression of VCAM-1 on the cell surface is quantified using an enzyme-linked immunosorbent assay (ELISA) or flow cytometry.

  • Data Analysis: The IC50 value, the concentration at which this compound inhibits 50% of the TNF-α induced VCAM-1 expression, is calculated.

Antioxidant Activity Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Reaction: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_comparison Comparative Analysis S_ebulus Sambucus ebulus (Different Geographical Sources) Drying Drying & Powdering S_ebulus->Drying Extraction Soxhlet Extraction (Methanol) Drying->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Purification Column & Prep. HPLC Fractionation->Purification Adoxosidic_Acid Isolated this compound Purification->Adoxosidic_Acid Quantification HPLC-UV Quantification Adoxosidic_Acid->Quantification Bioactivity Bioactivity Assays (Anti-inflammatory, Antioxidant) Adoxosidic_Acid->Bioactivity Comparison Comparison of Yield, Purity, and Bioactivity Quantification->Comparison Bioactivity->Comparison Signaling_Pathway cluster_inflammation Inflammatory Signaling Cascade cluster_intracellular Intracellular Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR binds to NFkB_Pathway NF-κB Pathway TNFR->NFkB_Pathway activates MAPK_Pathway MAPK Pathway TNFR->MAPK_Pathway activates VCAM1 VCAM-1 Expression NFkB_Pathway->VCAM1 MAPK_Pathway->VCAM1 Adoxosidic This compound Adoxosidic->NFkB_Pathway inhibits Inflammation Inflammation VCAM1->Inflammation

References

Cross-Validation of Analytical Methods for Adoxosidic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of Adoxosidic acid, an iridoid glycoside. Due to a lack of publicly available cross-validation studies specifically for this compound, this document leverages validation data from structurally related iridoid glycosides. This approach offers valuable insights into expected method performance and serves as a foundational resource for analytical method development and validation for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are commonly employed for the analysis of iridoid glycosides in various matrices.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance data for the quantification of iridoid glycosides using HPLC-UV and LC-MS/MS, which can be considered indicative for this compound analysis.

Table 1: Performance Characteristics of HPLC-UV Methods for Iridoid Glycoside Quantification
ParameterHarpagoside & 8-p-coumaroyl-harpagideGeniposide & Geniposidic Acid
Linearity Range Not explicitly stated, but quantitation was performed.Not explicitly stated, but quantitation was performed.
Precision (RSD%) Not explicitly stated.Not explicitly stated.
Accuracy/Recovery (%) Not explicitly stated.Not explicitly stated.
Limit of Detection (LOD) Not explicitly stated.Not explicitly stated.
Limit of Quantitation (LOQ) Not explicitly stated.Not explicitly stated.
Reference [2][2]

Note: The available literature on HPLC-UV methods for these specific iridoid glycosides did not provide detailed quantitative validation parameters but demonstrated the methods' suitability for quantification.

Table 2: Performance Characteristics of LC-MS/MS Methods for Iridoid Glycoside Quantification
ParameterMonotropein & Deacetylasperulosidic AcidSix Iridoid Glycosides (including Geniposidic acid)
Linearity Range (ng/mL) Not specified, but correlation coefficient > 0.995LOQ to 200% of permitted level
Precision (RSD%) 2.5% to 11.9%< 1.5% (Intra- and Inter-day)
Accuracy/Recovery (%) -2.0% to 3.7% and -6.4% to 10.7% (relative error)90.83%–115.30%
Limit of Detection (LOD) Not specified.< 0.102 µg/mL
Limit of Quantitation (LOQ) Not specified.< 0.322 µg/mL
Reference [3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline typical experimental protocols for the HPLC-UV and LC-MS/MS analysis of iridoid glycosides.

HPLC-UV Method for Iridoid Glycoside Analysis

This method is suitable for the quantification of iridoid glycosides in well-characterized matrices where high sensitivity is not the primary requirement.

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used. For example, a Zorbax SB-C18 (0.3 mm × 150 mm, 5 µm) has been utilized.[2]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an acidic aqueous solution is typical. For instance, a gradient of acetonitrile and 0.1% aqueous trifluoroacetic acid (v/v) has been successfully employed.[2]

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance. For geniposide and geniposidic acid, detection at 240 nm has been reported.[2]

  • Sample Preparation: Extraction from the sample matrix is a critical step. Hot water extraction has been shown to be an efficient technique for isolating iridoid glycosides from plant materials.[5]

LC-MS/MS Method for Iridoid Glycoside Analysis

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices and low-level quantification.

  • Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for iridoid glycosides, which can form [M+CH3COO]⁻ adducts.[2]

  • Column: A UPLC C18 column, such as an ACQUITY UPLC BEH C18, is often used for fast and efficient separations.

  • Mobile Phase: A gradient elution with solvents like methanol or acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization. For the analysis of six iridoid glycosides, a 60% methanol aqueous solution was used for extraction.[4]

  • Quantification Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[6]

  • Sample Preparation: Sample preparation for biological matrices like plasma typically involves protein precipitation followed by centrifugation.[3] For plant materials, ultrasonic extraction with a suitable solvent is common.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for analytical method validation and a sample analysis process.

Analytical Method Cross-Validation Workflow cluster_method_development Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_cross_validation Cross-Validation cluster_conclusion Conclusion MD1 Define Analytical Target Profile MD2 Select Analytical Technique (e.g., HPLC-UV, LC-MS/MS) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Optimize Sample Preparation MD3->MD4 V1 Specificity / Selectivity MD4->V1 V2 Linearity & Range MD4->V2 V3 Precision (Repeatability & Intermediate) MD4->V3 V4 Accuracy / Recovery MD4->V4 V5 Limit of Detection (LOD) MD4->V5 V6 Limit of Quantitation (LOQ) MD4->V6 V7 Robustness MD4->V7 CV1 Analyze Same Samples by Both Methods V1->CV1 V2->CV1 V3->CV1 V4->CV1 V5->CV1 V6->CV1 V7->CV1 CV2 Compare Quantitative Results CV1->CV2 CV3 Statistical Analysis (e.g., Bland-Altman plot) CV2->CV3 C1 Assess Method Equivalency CV3->C1 C2 Select Appropriate Method for Routine Use C1->C2

Caption: Workflow for analytical method cross-validation.

Sample_Analysis_Workflow A Sample Collection (e.g., Plant Material, Plasma) B Sample Preparation (Extraction, Protein Precipitation) A->B C LC Separation (e.g., C18 column, Gradient Elution) B->C D Detection (UV or MS/MS) C->D E Data Acquisition D->E F Data Processing (Peak Integration, Calibration) E->F G Quantification & Reporting F->G

Caption: General workflow for sample analysis.

Conclusion

While direct cross-validation data for this compound is not currently available, the information presented for structurally similar iridoid glycosides provides a strong foundation for developing and validating robust analytical methods. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for complex matrices and trace-level quantification. HPLC-UV methods, while potentially less sensitive, can be a cost-effective and reliable alternative for less demanding applications. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the expected concentration range of this compound, and the available resources. The provided workflows and comparative data tables can guide researchers in establishing a suitable and reliable analytical method for the quantification of this compound.

References

Adoxosidic Acid vs. Other Phytochemicals: A Comparative Guide to Antidepressant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The exploration of phytochemicals as a source for novel antidepressant agents is a rapidly growing field of research. While the query for "adoxosidic acid" did not yield any scientific literature regarding its antidepressant activity, this guide provides a comprehensive comparison of three well-researched phytochemicals with established antidepressant-like effects: Curcumin, Quercetin, and Berberine. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of novel compounds by comparing them against established alternatives with supporting experimental data. The guide details their efficacy in preclinical models, the experimental protocols for assessment, and the complex signaling pathways they modulate.

Comparative Analysis of Phytochemicals with Antidepressant Properties

This section presents a detailed comparison of Curcumin, Quercetin, and Berberine, focusing on their performance in established preclinical models of depression.

Data Presentation: Efficacy in Preclinical Behavioral Models

The antidepressant potential of phytochemicals is commonly assessed using rodent behavioral despair models, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). A reduction in the duration of immobility in these tests is a key indicator of antidepressant-like efficacy.

Table 1: Comparison of Antidepressant-Like Activity in the Forced Swim Test (FST)

PhytochemicalAnimal ModelDose RangeRoute of AdministrationKey Finding
Curcumin Mice10-80 mg/kgIntraperitoneal (i.p.)Dose-dependently reduced immobility time.
Quercetin Mice25-100 mg/kgIntraperitoneal (i.p.)Significantly decreased immobility time.
Berberine Mice5-20 mg/kgIntraperitoneal (i.p.)Significantly reduced immobility time.

Table 2: Comparison of Antidepressant-Like Activity in the Tail Suspension Test (TST)

PhytochemicalAnimal ModelDose RangeRoute of AdministrationKey Finding
Quercetin Mice25-100 mg/kgIntraperitoneal (i.p.)Produced a significant anti-immobility effect.
Berberine Mice5-20 mg/kgIntraperitoneal (i.p.)Significantly inhibited the immobility period.

Experimental Protocols

Standardized and detailed methodologies are fundamental for the validation and replication of scientific findings in the evaluation of antidepressant candidates.

Forced Swim Test (FST) Protocol

The Forced Swim Test is a cornerstone in the preclinical screening of potential antidepressant compounds.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height x 10 cm diameter) is filled with water at 23-25°C to a depth of 15 cm. This depth prevents the rodent from touching the bottom of the cylinder or escaping.

  • Procedure:

    • Rodents (mice or rats) are individually placed into the cylinder for a 6-minute session.

    • The session is typically video-recorded for subsequent analysis.

    • Immobility is defined as the state where the animal ceases struggling and remains floating, making only minor movements to keep its head above water.

    • The duration of immobility is quantified, usually during the final 4 minutes of the test.

  • Data Analysis: A statistically significant decrease in the total immobility time for the treated group, as compared to a vehicle-treated control group, is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol

The Tail Suspension Test is another widely utilized behavioral despair model for screening antidepressant efficacy, particularly in mice.

  • Apparatus: The test involves suspending a mouse by its tail from a horizontal bar, ensuring it cannot touch any surfaces to escape.

  • Procedure:

    • Adhesive tape is used to secure the mouse's tail to the suspension bar.

    • The mouse is suspended for a 6-minute period.

    • Behavior is recorded to score the duration of immobility.

    • Immobility is characterized by the complete absence of movement, apart from respiration.

  • Data Analysis: The total time the animal remains immobile is measured. A significant reduction in immobility duration in the treated group versus the control group suggests a potential antidepressant effect.

Mechanisms of Action and Signaling Pathways

The antidepressant-like effects of Curcumin, Quercetin, and Berberine are not attributed to a single mechanism but rather to their pleiotropic actions on various neurobiological systems.

  • Curcumin: The antidepressant properties of curcumin are multifaceted, involving the inhibition of monoamine oxidase (MAO) enzymes, which leads to increased levels of serotonin and dopamine. Furthermore, curcumin can modulate the hypothalamic-pituitary-adrenal (HPA) axis, mitigate neuroinflammation, and enhance neurogenesis by upregulating brain-derived neurotrophic factor (BDNF).

  • Quercetin: Quercetin exerts its antidepressant-like effects by modulating the monoaminergic system. It also possesses potent anti-inflammatory effects, regulates the HPA axis, and promotes neuronal growth through the BDNF signaling pathway.

  • Berberine: The antidepressant action of berberine is associated with its ability to elevate brain levels of norepinephrine, serotonin, and dopamine. It also contributes to the normalization of HPA axis function, stimulates hippocampal neurogenesis, and exhibits significant anti-inflammatory and antioxidant activities.

Visualizations

Experimental Workflow for Antidepressant Phytochemical Screening

G cluster_0 Preclinical Screening of Phytochemicals for Antidepressant Activity A Phytochemical Administration (e.g., Curcumin, Quercetin, Berberine) to Animal Models (Mice/Rats) B Behavioral Testing A->B F Biochemical & Molecular Analysis A->F C Forced Swim Test (FST) B->C D Tail Suspension Test (TST) B->D E Measurement of Immobility Time C->E D->E I Data Analysis & Interpretation E->I G Neurotransmitter Level Measurement (e.g., Serotonin, Dopamine) F->G H Gene & Protein Expression Analysis (e.g., BDNF, Inflammatory Cytokines) F->H G->I H->I J Assessment of Antidepressant-like Efficacy I->J

Caption: A typical experimental workflow for evaluating the antidepressant potential of phytochemicals.

Key Signaling Pathways in Phytochemical-Mediated Antidepressant Effects

G cluster_1 Key Signaling Pathways Modulated by Antidepressant Phytochemicals cluster_2 Neurotransmitter Systems cluster_3 Neuroendocrine & Immune Systems cluster_4 Neurogenesis & Plasticity Phytochemicals Curcumin, Quercetin, Berberine Monoamine Increased Serotonin, Norepinephrine, Dopamine Phytochemicals->Monoamine MAO MAO Inhibition Phytochemicals->MAO HPA HPA Axis Regulation (↓ Cortisol) Phytochemicals->HPA Inflammation Neuroinflammation (↓ Pro-inflammatory Cytokines) Phytochemicals->Inflammation BDNF ↑ BDNF Signaling Phytochemicals->BDNF Antidepressant Antidepressant-like Effects Monoamine->Antidepressant MAO->Monoamine HPA->Antidepressant Inflammation->Antidepressant Neurogenesis ↑ Hippocampal Neurogenesis BDNF->Neurogenesis Neurogenesis->Antidepressant

Caption: An overview of the major signaling pathways involved in the antidepressant effects of phytochemicals.

Conclusion and Future Directions

In the absence of data on this compound, this guide has provided a comparative analysis of Curcumin, Quercetin, and Berberine as exemplary phytochemicals with antidepressant-like properties. These compounds have demonstrated robust efficacy in preclinical models and act on multiple, interconnected neurobiological pathways. To ascertain the potential of a novel compound such as this compound, a similar rigorous preclinical evaluation is imperative. Future research endeavors should be directed towards the systematic investigation of the neuropharmacological profiles of novel phytochemicals to uncover new therapeutic avenues for the management of depressive disorders.

Confirming the molecular binding site of Adoxosidic acid on the serotonin transporter.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. It is a primary target for a wide range of pharmaceuticals, particularly antidepressants known as selective serotonin reuptake inhibitors (SSRIs). These drugs exert their therapeutic effects by binding to SERT and inhibiting its function. This guide provides a comparative analysis of the binding characteristics of several well-established SERT ligands, offering insights into their molecular interactions. While the binding of Adoxosidic acid to SERT has not been documented in publicly available literature, this guide will focus on alternative compounds with confirmed binding sites.

The serotonin transporter possesses a primary, or orthosteric, binding site where the endogenous substrate serotonin binds. Additionally, an allosteric site has been identified, which can modulate the binding and transport activity of the orthosteric site.[1][2] Understanding the distinct binding mechanisms of different ligands is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

Quantitative Comparison of SERT Ligand Binding Affinities

The following table summarizes the binding affinities of several common SERT ligands. Binding affinity is a measure of the strength of the interaction between a ligand and its target protein. Lower values of K_i (inhibition constant) and IC_50 (half-maximal inhibitory concentration) indicate a higher binding affinity.

LigandClassBinding SiteK_i (nM)IC_50 (nM)Reference Compound
Serotonin (5-HT) Endogenous LigandOrthosteric200 - 800N/AYes
(S)-Citalopram SSRIOrthosteric & Allosteric0.8 - 1.81.9 - 5.7Yes
Paroxetine SSRIOrthosteric0.06 - 0.20.1 - 0.5Yes
Sertraline SSRIOrthosteric0.1 - 0.40.4 - 1.2Yes
Fluoxetine SSRIOrthosteric1.0 - 4.02.6 - 9.4Yes

Note: K_i and IC_50 values can vary between studies depending on the experimental conditions.

Experimental Protocols for Characterizing Ligand-SERT Binding

The determination of a ligand's binding site and affinity for the serotonin transporter involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assays

This is a fundamental technique to determine the affinity and density of binding sites.

  • Objective: To measure the binding of a radiolabeled ligand to SERT in a sample (e.g., cell membranes, brain tissue).

  • Materials:

    • Cell membranes or tissue homogenates expressing SERT.

    • Radiolabeled ligand (e.g., [³H]citalopram, [¹²⁵I]RTI-55).

    • Unlabeled competitor ligand.

    • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand.

    • For competition assays, include varying concentrations of the unlabeled test compound (e.g., this compound if it were being tested).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine K_d (dissociation constant) for saturation assays or K_i for competition assays.

2. Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in ligand binding.

  • Objective: To alter specific amino acids in the SERT protein and assess the impact on ligand binding.

  • Materials:

    • SERT expression vector (e.g., pcDNA3.1).

    • Site-directed mutagenesis kit.

    • Cell line for transfection (e.g., HEK293, COS-7).

    • Reagents for cell culture and transfection.

    • Materials for radioligand binding assays.

  • Procedure:

    • Identify putative binding site residues based on homology modeling or crystal structures.

    • Use a site-directed mutagenesis kit to introduce specific mutations into the SERT cDNA.

    • Sequence the mutated cDNA to confirm the desired mutation.

    • Transfect the mutated SERT construct into a suitable cell line.

    • Prepare cell membranes from the transfected cells.

    • Perform radioligand binding assays on the mutated SERT and compare the binding affinity of the ligand to the wild-type transporter. A significant change in affinity suggests the mutated residue is important for binding.

3. X-ray Crystallography

This powerful technique provides a high-resolution 3D structure of the ligand bound to the transporter.

  • Objective: To determine the atomic-level structure of the SERT-ligand complex.

  • Materials:

    • Purified and stable SERT protein.

    • The ligand of interest.

    • Crystallization reagents and screens.

    • Synchrotron X-ray source.

  • Procedure:

    • Overexpress and purify a sufficient quantity of a stable SERT construct.

    • Incubate the purified SERT with the ligand to form a complex.

    • Screen a wide range of conditions to find those that promote the growth of high-quality crystals of the SERT-ligand complex.

    • Expose the crystals to a high-intensity X-ray beam.

    • Collect the diffraction data.

    • Process the diffraction data and solve the 3D structure of the complex, revealing the precise binding pose of the ligand.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Binding Site Confirmation

The following diagram illustrates a typical workflow for confirming the binding site of a novel compound on the serotonin transporter.

cluster_0 Initial Screening cluster_1 Binding Site Characterization cluster_2 Confirmation A Novel Compound (e.g., this compound) B Radioligand Binding Assay (Competition with known SERT ligand) A->B Test for affinity C Site-Directed Mutagenesis (Mutate putative binding residues) B->C If binding is confirmed E X-ray Crystallography (Co-crystallize SERT with compound) B->E For high-affinity binders D Binding Assays on Mutants C->D G Confirmed Molecular Binding Site D->G Identify key residues F 3D Structure of Complex E->F F->G Visualize binding pocket

Workflow for ligand binding site confirmation.

Serotonin Transporter Signaling and Inhibition

This diagram illustrates the role of SERT in serotonergic neurotransmission and its inhibition by SSRIs.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PreNeuron Serotonin (5-HT) Synthesis & Vesicular Storage VesicleRelease Vesicular Release of 5-HT PreNeuron->VesicleRelease SERT Serotonin Transporter (SERT) SERT->PreNeuron Transports 5-HT into neuron Synaptic5HT Synaptic 5-HT VesicleRelease->Synaptic5HT Release Synaptic5HT->SERT Reuptake PostReceptor Postsynaptic 5-HT Receptors Synaptic5HT->PostReceptor Binds to Signal Signal Transduction PostReceptor->Signal SSRI SSRI (e.g., Citalopram) SSRI->SERT Blocks

Mechanism of SERT and SSRI action.

References

Comparative Metabolic Pathways of Adoxosidic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the metabolic pathways of Adoxosidic acid and its analogs. Currently, there are no published experimental studies detailing the biotransformation, pharmacokinetics, or specific metabolic fate of this compound in any biological system.

This compound is classified as an iridoid glycoside, a large group of monoterpenoid natural products. It has been identified in plant species such as Moschatel (Adoxa moschatellina) and Nardostachys jatamansi. While general metabolic pathways for iridoid glycosides have been proposed, specific data for this compound is not available.

This guide, therefore, aims to provide a foundational understanding based on the metabolism of structurally related iridoid glycosides, alongside a framework for the experimental approaches required to elucidate the specific metabolic pathways of this compound.

General Metabolic Pathways of Iridoid Glycosides

The metabolism of iridoid glycosides is generally understood to proceed through a series of key biotransformation reactions. These pathways are primarily initiated by the enzymatic activity of the gut microbiota, followed by further metabolism in the liver.

A generalized metabolic cascade for an iridoid glycoside like this compound is proposed to involve the following steps:

  • Hydrolysis of the Glycosidic Bond: The initial and often rate-limiting step is the cleavage of the glucose moiety from the iridoid aglycone. This reaction is catalyzed by β-glucosidase enzymes, which are abundantly present in intestinal bacteria.

  • Aglycone Metabolism: The resulting aglycone is typically more lipophilic and can undergo further metabolic transformations. These can include:

    • Reduction: Carbonyl groups on the iridoid skeleton are susceptible to reduction by various reductases.

    • Oxidation: Hydroxylation reactions, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, can introduce polar hydroxyl groups.

    • Isomerization: The iridoid structure may undergo enzymatic or spontaneous isomerization.

  • Phase II Conjugation: The metabolites formed in the preceding steps can be further conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases).

Experimental Protocols for Elucidating Metabolic Pathways

To investigate the specific metabolic pathways of this compound and its analogs, a combination of in vitro and in vivo experimental models is essential. The following are detailed methodologies for key experiments:

In Vitro Metabolism using Human Liver Microsomes

This experiment aims to identify the primary metabolites of this compound formed by hepatic enzymes, particularly Cytochrome P450s.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the following in order: phosphate buffer, HLM suspension, and this compound stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for the parent compound and potential metabolites using a validated HPLC-MS/MS method.

In Vivo Pharmacokinetic Study in Rodents

This study is designed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

Materials:

  • This compound

  • Sprague-Dawley rats (or other suitable rodent model)

  • Vehicle for oral and intravenous administration (e.g., saline, PEG400)

  • Blood collection supplies (e.g., heparinized tubes)

  • Metabolic cages for urine and feces collection

  • Analytical instrumentation (HPLC-MS/MS)

Protocol:

  • Fast the rats overnight with free access to water.

  • Administer this compound to two groups of rats: one group via oral gavage and another via intravenous injection.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the tail vein or another appropriate site.

  • Process the blood samples to obtain plasma.

  • House a separate group of rats in metabolic cages to collect urine and feces for 24 or 48 hours post-dose.

  • Extract this compound and its metabolites from plasma, urine, and fecal homogenates.

  • Quantify the concentrations of the parent compound and metabolites using a validated HPLC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, bioavailability) using appropriate software.

Data Presentation

As no quantitative data for this compound metabolism is currently available, the following tables are presented as templates for organizing and comparing data once it is generated from the aforementioned experiments.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundData to be determinedData to be determined
Analog 1Data to be determinedData to be determined
Analog 2Data to be determinedData to be determined

Table 2: Pharmacokinetic Parameters of this compound Following Oral and Intravenous Administration in Rats

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg) Specify doseSpecify dose
Cmax (ng/mL) Data to be determinedData to be determined
Tmax (h) Data to be determinedData to be determined
AUC₀-t (ng·h/mL) Data to be determinedData to be determined
t½ (h) Data to be determinedData to be determined
CL (L/h/kg) Data to be determinedData to be determined
Vd (L/kg) Data to be determinedData to be determined
F (%) Data to be determinedN/A

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed general metabolic pathway for this compound and a typical experimental workflow for its metabolic analysis.

G cluster_gut Gut Lumen cluster_liver Liver (Hepatocytes) Adoxosidic_acid This compound (Iridoid Glycoside) Aglycone Aglycone Adoxosidic_acid->Aglycone β-glucosidase (Microbiota) Phase_I_Metabolites Phase I Metabolites (e.g., Hydroxylated Aglycone) Aglycone->Phase_I_Metabolites CYP450 Enzymes Excretion Excretion Aglycone->Excretion Phase_II_Metabolites Phase II Metabolites (e.g., Glucuronide Conjugate) Phase_I_Metabolites->Phase_II_Metabolites UGTs, SULTs Phase_II_Metabolites->Excretion Bile/Urine

Caption: Proposed general metabolic pathway of this compound.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HLM_Incubation Incubation with Human Liver Microsomes Metabolite_ID Metabolite Identification (LC-MS/MS) HLM_Incubation->Metabolite_ID PK_Analysis Pharmacokinetic Analysis Metabolite_ID->PK_Analysis Inform PK model Animal_Dosing Dosing in Rats (Oral & IV) Sample_Collection Blood, Urine, Feces Collection Animal_Dosing->Sample_Collection Quantification Quantification of Parent & Metabolites (LC-MS/MS) Sample_Collection->Quantification Quantification->PK_Analysis

Caption: Experimental workflow for metabolic profiling of this compound.

A Head-to-Head Comparison of Adoxosidic Acid Extraction Techniques from Nardostachys jatamansi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction techniques for Adoxosidic acid, an iridoid glycoside found in the medicinal plant Nardostachys jatamansi. While direct comparative data on the extraction yield of this compound is limited in current literature, this document outlines the principles, protocols, and performance of different methods for extracting compounds from N. jatamansi, offering a valuable resource for researchers aiming to isolate this and other bioactive molecules.

Overview of Extraction Techniques

The isolation of this compound from its natural source, the rhizomes of Nardostachys jatamansi, involves a critical extraction step. The choice of extraction technique significantly impacts the yield, purity, and stability of the target compound. This guide explores conventional methods such as maceration and Soxhlet extraction, alongside modern, "green" techniques including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Comparative Data on Extraction Yields

Extraction TechniqueSolventKey ParametersTotal Extract Yield (%)Reference
Maceration95% EthanolRoom temperature, 7-8 hoursNot specified[1]
Soxhlet ExtractionEthanolNot specifiedNot specified
Ultrasound-Assisted Extraction (UAE)70% Ethanol20 min sonication, 21:1 liquid/solid ratioSignificantly higher than Soxhlet[2]
Microwave-Assisted Extraction (MAE)Not specified187.04 W power, 90°C, 20 minSignificantly enhanced compared to conventional methods[3]
Supercritical Fluid Extraction (SFE)Supercritical CO2Not specified6.06% (volatile concentrate) + 1.91% (polar fraction)[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing extraction processes. Below are protocols for selected extraction techniques based on published research.

Conventional Method: Maceration

Principle: This technique involves soaking the plant material in a solvent at room temperature for an extended period, allowing the soluble compounds to diffuse into the solvent.

Protocol:

  • Air-dry the rhizomes of Nardostachys jatamansi at room temperature and grind them into a coarse powder.

  • Place a known quantity of the powdered plant material (e.g., 100 g) in a closed container.

  • Add a suitable solvent, such as 95% ethanol, in a specific ratio (e.g., 1:10 w/v).

  • Allow the mixture to stand at room temperature for a specified period (e.g., 72 hours), with occasional shaking.

  • After the maceration period, filter the extract through a suitable filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Modern Method: Ultrasound-Assisted Extraction (UAE)

Principle: This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, leading to a more efficient extraction in a shorter time.

Optimized Protocol: [2]

  • Place 10 g of powdered N. jatamansi roots in an extraction vessel.

  • Add 210 mL of 70% ethanol (liquid/solid ratio of 21:1).

  • Perform sonication for approximately 20 minutes using a probe ultrasonicator.

  • After extraction, filter the mixture and concentrate the solvent to obtain the extract.

Modern Method: Microwave-Assisted Extraction (MAE)

Principle: MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, releasing the bioactive compounds into the solvent. This method is known for its high speed and efficiency.

Optimized Protocol: [3]

  • Combine the powdered plant material with a suitable solvent in a microwave-transparent vessel.

  • Set the microwave parameters to the optimized conditions: 187.04 W power and a temperature of 90°C.

  • Irradiate the mixture for 20 minutes.

  • After the extraction is complete and the vessel has cooled, filter the extract and remove the solvent.

Visualizing the Process: Workflows and Pathways

Experimental Workflow for Comparison of Extraction Techniques

The following diagram illustrates a general workflow for a comparative study of different extraction methods for this compound.

G cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_analysis Analysis and Comparison plant Nardostachys jatamansi Rhizomes drying Drying plant->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet grinding->soxhlet uae UAE grinding->uae mae MAE grinding->mae sfe SFE grinding->sfe filtration Filtration & Concentration maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration yield Total Extract Yield filtration->yield hplc HPLC/UPLC-MS for This compound Quantification filtration->hplc comparison Data Comparison yield->comparison purity Purity Analysis hplc->purity purity->comparison

Caption: A generalized experimental workflow for the head-to-head comparison of different extraction techniques for this compound from Nardostachys jatamansi.

Proposed Mechanism of SERT Enhancement by this compound

This compound has been reported to act as a serotonin transporter (SERT) enhancer. The diagram below illustrates a simplified, hypothetical signaling pathway for this activity.

G cluster_outside Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_inside Presynaptic Neuron serotonin_out Serotonin sert SERT serotonin_out->sert Binds serotonin_in Reuptake of Serotonin sert->serotonin_in Transports adoxosidic_acid This compound adoxosidic_acid->sert Enhances activity

Caption: A diagram illustrating the proposed enhancement of serotonin transporter (SERT) activity by this compound, leading to increased serotonin reuptake.

Conclusion and Recommendations

The selection of an appropriate extraction technique is paramount for the efficient isolation of this compound from Nardostachys jatamansi. While conventional methods like maceration are simple and require minimal specialized equipment, modern techniques such as UAE and MAE offer significant advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields. SFE presents a green alternative, although the equipment is more specialized.

For researchers aiming to maximize the yield of this compound, a systematic comparison of these methods, with a focus on optimizing the parameters for this specific iridoid glycoside, is highly recommended. The use of analytical techniques like HPLC or UPLC-MS is essential for the accurate quantification of this compound in the extracts obtained from different methods. This will enable a true head-to-head comparison and the identification of the most efficient and scalable extraction protocol for drug development and further research.

References

Safety Operating Guide

Navigating the Safe Disposal of Adoxosidic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of adoxosidic acid, a natural product used in research. Due to the absence of specific disposal data for this compound, the following protocol is based on established best practices for the disposal of acidic organic compounds.

It is imperative to consult your institution's specific safety guidelines and a qualified safety professional before proceeding with any chemical disposal.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling. This compound is a white to off-white solid.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₂₄O₁₀
Molecular Weight 376.36 g/mol
Appearance White to off-white solid
Storage -20°C, protect from light

Immediate Safety and Handling

Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is necessary. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the disposal of small, research-quantity amounts of this compound.

1. Neutralization:

  • Principle: As an acidic compound, this compound should be neutralized before disposal to minimize its potential corrosivity and reactivity. A weak base, such as sodium bicarbonate (NaHCO₃), is recommended for this purpose.

  • Procedure:

    • Prepare a diluted solution of this compound by slowly adding it to a large volume of cold water.

    • While stirring the solution, slowly add a 5% sodium bicarbonate solution.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0. Be cautious of potential effervescence (gas evolution).

2. Aqueous Waste Disposal:

  • Principle: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials.[2]

  • Procedure:

    • Ensure the neutralized solution is at room temperature.

    • Slowly pour the solution down a designated laboratory sink drain.

    • Flush the drain with a large volume of water (at least 20 times the volume of the disposed solution) to ensure adequate dilution.

3. Solid Waste Disposal:

  • Principle: Any solid this compound waste or contaminated materials (e.g., weighing paper, gloves) should be disposed of as chemical waste.

  • Procedure:

    • Place all contaminated solid materials in a clearly labeled, sealed, and appropriate chemical waste container.

    • Arrange for the disposal of the container through your institution's hazardous waste management program.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

AdoxosidicAcidDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_end Completion start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe dissolve Dissolve in Water ppe->dissolve neutralize Neutralize with Sodium Bicarbonate (pH 6-8) dissolve->neutralize aqueous_disposal Dispose of Aqueous Solution (Down Drain with Copious Water) neutralize->aqueous_disposal solid_disposal Dispose of Contaminated Solids as Chemical Waste neutralize->solid_disposal end End aqueous_disposal->end solid_disposal->end

This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only. Always adhere to your local, state, and federal regulations for chemical waste disposal. The user is solely responsible for all risks associated with the handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adoxosidic acid
Reactant of Route 2
Adoxosidic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.